molecular formula C24H26N2O4 B193039 (-)-Carvedilol CAS No. 95094-00-1

(-)-Carvedilol

Cat. No.: B193039
CAS No.: 95094-00-1
M. Wt: 406.5 g/mol
InChI Key: OGHNVEJMJSYVRP-KRWDZBQOSA-N
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Description

(S)-Carvedilol is the therapeutically active enantiomer of the non-selective beta-adrenergic receptor blocker Carvedilol, which is clinically used for heart failure with reduced ejection fraction (HFrEF), hypertension, and left ventricular dysfunction post-myocardial infarction . Its primary research value lies in its unique dual mechanism of action; the (S)-enantiomer is responsible for the potent blockade of both beta-1 and beta-2 adrenergic receptors, while also contributing to the antagonism of alpha-1 adrenergic receptors . This combined activity results in a research tool that can simultaneously reduce heart rate and cardiac contractility via beta-blockade, and decrease peripheral vascular resistance through alpha-1-blockade, making it invaluable for studying hemodynamics and cardiac workload in experimental models of cardiovascular disease . Beyond its receptor antagonism, (S)-Carvedilol is investigated for its pleiotropic effects, which include potent antioxidant properties that trap free radicals and decrease oxidative stress, as well as anti-proliferative effects on vascular smooth muscle cells . Researchers utilize this compound to explore pathways in heart failure pathophysiology, vascular remodeling, and the modulation of the renin-angiotensin-aldosterone system (RAAS) under controlled experimental conditions . Its application extends to basic pharmacological studies on adrenergic receptor specificity and signal transduction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241749
Record name (S)-Carvedilol
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Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95094-00-1
Record name (-)-Carvedilol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvedilol, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Carvedilol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (-)-
Source FDA Global Substance Registration System (GSRS)
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Enantiomeric Pharmacology of S Carvedilol

Beta-Adrenoceptor Antagonism of (S)-Carvedilol

The beta-blocking activity of carvedilol (B1668590) is primarily attributed to the (S)-enantiomer. arpimed.amwikipedia.orgnih.gov This enantiomer is a potent antagonist at both beta-1 and beta-2 adrenoceptors. rndsystems.com

Beta-1 Adrenoceptor Binding and Selectivity of (S)-Carvedilol

(S)-Carvedilol demonstrates high affinity for beta-1 adrenoceptors. rndsystems.com Studies have reported varying dissociation constants (Ki) for carvedilol at the human beta-1 adrenoceptor, with values around 0.32 nM and 0.81 nM. wikipedia.orgrndsystems.comabcam.com The beta-1 adrenoceptors are primarily located in the heart, and their blockade by (S)-Carvedilol leads to a reduction in heart rate and contractility. patsnap.comgoodrx.com Some research suggests that carvedilol exhibits moderate selectivity for beta-1 adrenoceptors, while other studies indicate it may be non-selective or even slightly selective for beta-2 adrenoceptors. oup.comresearchgate.net

Beta-2 Adrenoceptor Binding and Selectivity of (S)-Carvedilol

(S)-Carvedilol also binds with high affinity to beta-2 adrenoceptors. rndsystems.com Reported Ki values for carvedilol at the human beta-2 adrenoceptor range from approximately 0.13 to 0.96 nM. wikipedia.orgrndsystems.comabcam.com One study found carvedilol to be a 13-fold more potent antagonist at beta-2 adrenoceptors than at beta-1 adrenoceptors in human right atrium tissue. oup.comnih.gov The blockade of beta-2 adrenoceptors, which are present in bronchial and vascular smooth muscle, can influence airway and blood vessel tone. patsnap.comdroracle.ai

Comparison of Beta-Blocking Activity: (S)-Carvedilol vs. R-Carvedilol and Racemic Mixture

The beta-adrenoceptor blocking activity of carvedilol resides almost exclusively in the (S)-enantiomer. arpimed.amnih.govnih.gov The (R)-enantiomer possesses only about 1% of the beta-blocking activity of the racemic mixture and has minimal impact on heart rate. researchgate.netmdpi.com In contrast, (S)-Carvedilol is a potent beta-blocker, significantly more so than the (R)-enantiomer. nih.govresearchgate.net

The racemic mixture, (R,S)-carvedilol, exhibits potent beta-blocking effects that are attributable to the (S)-enantiomer. researchgate.net Studies have shown that (S)-Carvedilol is approximately 100 times more potent in its beta-blocking action than (R)-Carvedilol. frontiersin.org A study in healthy volunteers demonstrated that while (S)-Carvedilol decreased heart rate during exercise, (R)-Carvedilol actually increased it, likely as a reflex to the drop in blood pressure caused by its alpha-blocking activity. nih.govresearchgate.net

Table 1: Beta-Adrenoceptor Blocking Activity of Carvedilol Enantiomers and Racemic Mixture

Compound Beta-Blocking Activity Effect on Heart Rate (during exercise)
(S)-Carvedilol Potent Decreased nih.govresearchgate.net
(R)-Carvedilol Weak (approx. 1% of racemate) mdpi.com Increased nih.govresearchgate.net
Racemic Carvedilol Potent (due to (S)-enantiomer) researchgate.net Decreased nih.govresearchgate.net

Alpha-1 Adrenoceptor Antagonism of (S)-Carvedilol

Both the (S)- and (R)-enantiomers of carvedilol contribute to its alpha-1 adrenoceptor blocking activity. wikipedia.orgfda.govhres.ca

Mechanism of Alpha-1 Adrenoceptor Blockade by (S)-Carvedilol

(S)-Carvedilol acts as an antagonist at alpha-1 adrenoceptors, with both enantiomers exhibiting similar potency in this action. fda.govnih.govhres.cascholarsinmedicine.com The blockade of these receptors, which are located on vascular smooth muscle, inhibits the vasoconstrictor effects of catecholamines like norepinephrine. wikipedia.orgpatsnap.com This leads to the relaxation of arterial smooth muscle. drugbank.com The affinity (Ki) of carvedilol for alpha-1 adrenoceptors is reported to be around 2.2 nM. rndsystems.comabcam.com

Contribution of (S)-Carvedilol to Vasodilation via Alpha-1 Blockade

Table 2: Adrenoceptor Binding Affinities (Ki) of Carvedilol

Receptor Ki (nM)
Beta-1 Adrenoceptor 0.32 - 0.81 wikipedia.orgrndsystems.comabcam.com
Beta-2 Adrenoceptor 0.13 - 0.96 wikipedia.orgrndsystems.comabcam.com
Alpha-1 Adrenoceptor ~2.2 rndsystems.comabcam.com

Enantiomeric Equipotency in Alpha-1 Blockade: (S)-Carvedilol vs. R-Carvedilol

A key aspect of carvedilol's pharmacology is the activity of its enantiomers at the alpha-1 adrenergic receptor. Research has consistently demonstrated that both the (S)- and (R)-enantiomers are effective antagonists of this receptor. wikipedia.org In vitro studies and analyses have shown that there is no substantial difference between the two enantiomers regarding their alpha-1 blockade activity; they are considered approximately equipotent. brieflands.comresearchgate.netucl.ac.ukkoreamed.orgtandfonline.com This equipotency means that both (S)-Carvedilol and (R)-Carvedilol contribute equally to the alpha-1 adrenergic blockade that characterizes the clinical effects of the racemic mixture. brieflands.comdrugbank.com

Table 1: Adrenergic Receptor Activity of Carvedilol Enantiomers

Enantiomer Beta-Adrenergic Receptor Blockade Alpha-1 Adrenergic Receptor Blockade
(S)-Carvedilol Potent antagonist Equipotent to (R)-Carvedilol
(R)-Carvedilol Weak to negligible activity Equipotent to (S)-Carvedilol

This table summarizes the differential activity of (S)- and (R)-Carvedilol at adrenergic receptors, based on findings from multiple studies. brieflands.comresearchgate.netwikipedia.orgnih.govucl.ac.ukkoreamed.orgtandfonline.com

Ancillary Pharmacological Properties of (S)-Carvedilol

Antioxidative Mechanisms of (S)-Carvedilol

Carvedilol is recognized for its potent antioxidant capabilities, a feature not shared by all beta-blockers. nih.govahajournals.org This activity is crucial in mitigating cellular damage caused by oxidative stress, a process implicated in various cardiovascular diseases. mdpi.com The antioxidative mechanisms of carvedilol are multifaceted and have been demonstrated in numerous physicochemical, biochemical, and cellular assays. karger.com

A primary mechanism of carvedilol's antioxidant action is its ability to directly scavenge free radicals. nih.gov The molecule, including its (S)-enantiomer, can neutralize harmful reactive oxygen species (ROS), thereby preventing them from damaging cellular components. karger.com Studies have shown that carvedilol effectively scavenges superoxide (B77818) radicals and can inhibit the formation of reactive hydroxyl radicals. ahajournals.orgresearchgate.net This free radical scavenging appears to be the main mechanism behind its inhibition of lipid peroxidation. nih.gov The antioxidant effect is largely attributed to the carbazole (B46965) group within the carvedilol structure. nih.govtandfonline.com

(S)-Carvedilol, as part of the racemic mixture, demonstrates a potent ability to inhibit lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular damage. researchgate.net Carvedilol has been shown to inhibit Fe²⁺-initiated lipid peroxidation in various tissue homogenates, including the brain and heart. nih.govahajournals.org This protective effect is significantly greater than that of many other beta-blockers. nih.gov By preventing the oxidation of lipids, carvedilol helps maintain the integrity and function of cell membranes. mdpi.com This action is evidenced by the reduction of lipid peroxidation markers like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE) in tissues treated with carvedilol. ahajournals.orgkarger.commdpi.com

The antioxidant properties of carvedilol translate into protective effects in various biological models. In studies on human failing myocardium, carvedilol administration was found to decrease levels of HNE-modified protein, a key product of lipid peroxidation, indicating a reduction in oxidative stress. ahajournals.orgmdpi.com In animal models of renal failure, carvedilol pretreatment protected against oxidative stress by attenuating lipid peroxidation and preventing the depletion of endogenous antioxidant enzymes. karger.com Furthermore, carvedilol has demonstrated neuroprotective effects in cultured neurons and in models of brain ischemia by shielding cells from oxidative challenges. ahajournals.org It has also been shown to protect cardiomyocytes from oxidative stress-induced apoptosis by up-regulating miR-133 expression and restoring levels of key antioxidant enzymes. jacc.orgnih.gov

Table 2: Effects of Carvedilol on Markers of Oxidative Stress

Marker Effect of Carvedilol Description
Malondialdehyde (MDA) A key indicator of lipid peroxidation. Carvedilol treatment leads to decreased levels. karger.commdpi.comnih.govscialert.net
Reduced Glutathione (B108866) (GSH) An important endogenous antioxidant. Carvedilol helps maintain or increase its levels. karger.commdpi.comscialert.net
Superoxide Dismutase (SOD) ↑ / Restored A critical antioxidant enzyme. Carvedilol treatment can improve its activity. karger.comnih.gov
Catalase ↑ / Restored An enzyme that neutralizes hydrogen peroxide. Its activity is often improved by carvedilol. karger.com

This table summarizes the observed effects of carvedilol on common biomarkers of oxidative stress in various experimental models.

Inhibition of Lipid Peroxidation

Anti-Inflammatory Mechanisms of (S)-Carvedilol

In addition to its antioxidant effects, the carvedilol molecule exhibits significant anti-inflammatory properties. researchgate.netnih.govgoodrx.com Inflammation is a key component in the pathophysiology of many cardiovascular conditions, and the ability of (S)-Carvedilol to modulate inflammatory pathways contributes to its therapeutic profile.

The anti-inflammatory effects of carvedilol are linked to its ability to suppress the expression and release of pro-inflammatory mediators. researchgate.net Research has shown that carvedilol can attenuate the protein and mRNA expression of several key inflammatory markers. researchgate.netmdpi.com This includes the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govfrontiersin.org Conversely, carvedilol treatment has been associated with an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

Furthermore, carvedilol can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response. mdpi.comfrontiersin.org By inhibiting NF-κB, carvedilol can down-regulate the expression of adhesion molecules like VCAM-1 and ICAM-1, which are involved in the recruitment of leukocytes to sites of inflammation. mdpi.com

Table 3: Inflammatory Mediators Modulated by Carvedilol

Mediator / Pathway Effect of Carvedilol Role in Inflammation
TNF-α Pro-inflammatory cytokine. nih.govfrontiersin.org
IL-6 Pro-inflammatory cytokine. researchgate.netnih.govfrontiersin.org
IL-10 Anti-inflammatory cytokine. nih.gov
NF-κB Transcription factor controlling pro-inflammatory gene expression. mdpi.comfrontiersin.org
VCAM-1 / ICAM-1 Adhesion molecules involved in leukocyte migration. mdpi.com
COX-2 Enzyme involved in the synthesis of pro-inflammatory prostaglandins. researchgate.netresearchgate.net

This table details the influence of carvedilol on key molecules and pathways involved in the inflammatory process.

Antiproliferative Effects of (S)-Carvedilol

Carvedilol has demonstrated antiproliferative effects on vascular smooth muscle cells, a property that may contribute to its therapeutic benefits. medsafe.govt.nznih.govoup.comtandfonline.com This action is considered an ancillary property beyond its primary adrenoceptor blockade. tandfonline.com Research indicates that both the (R) and (S) enantiomers of carvedilol possess these antiproliferative and antioxidant properties. medsafe.govt.nz The antiproliferative action has been observed in various human cell types in vitro and is thought to potentially slow processes like atherogenesis. arpimed.amnih.govoup.com This effect on vascular smooth muscle cell proliferation is a key aspect of its organ-protective capabilities. hpra.ienih.gov

Table 1: Research Findings on the Antiproliferative Effects of Carvedilol Enantiomers

PropertyEnantiomer(s) with ActivityCell Type StudiedObserved EffectReference(s)
Antiproliferative Effect(S)- and (R)-CarvedilolHuman Vascular Smooth Muscle CellsInhibition of cell proliferation medsafe.govt.nztandfonline.comnih.gov
Antioxidant Activity(S)- and (R)-CarvedilolVariousScavenging of reactive oxygen radicals arpimed.ammedsafe.govt.nzoup.com

Calcium Channel Modulatory Activity of (S)-Carvedilol

Research on rabbit atrial myocytes demonstrated that carvedilol caused a concentration-dependent failure of sarcoplasmic reticulum (SR) Ca2+ release. nih.gov At a concentration of 10 µM, carvedilol reduced the L-type Ca2+ current (ICa) by approximately 40%. nih.gov This effect is distinct from its β-blocking properties, as the β-blocker metoprolol (B1676517) did not produce similar effects on Ca2+ transients. nih.govnih.gov The (S)-enantiomer is the primary contributor to the β-blocking action, but the calcium channel modulation appears to be a property of the carvedilol molecule itself, observed with the racemate and also attributed to the non-β-blocking R-enantiomer in some studies focused on specific calcium channels like RyR2. wikipedia.orgahajournals.orgnih.gov However, carvedilol as a whole, which includes the (S)-enantiomer, is recognized for its direct inhibitory effects on SR Ca2+ release channels, contributing to its antiarrhythmic properties. nih.gov

Table 2: Effects of Carvedilol on Calcium Channels

Channel/ReceptorPreparationCarvedilol ConcentrationObserved EffectReference(s)
L-type Ca2+ Channel (ICa)Rabbit Atrial Myocytes10 µM~40% reduction in current nih.gov
Ryanodine (B192298) Receptor (RyR)Rabbit Atrial MyocytesNot specifiedReduced spontaneous Ca2+ waves nih.govnih.gov
Ryanodine Receptor 2 (RyR2)N/ANot specifiedInhibition of receptor ahajournals.org

P-glycoprotein Inhibition by (S)-Carvedilol

Carvedilol is recognized as an inhibitor of P-glycoprotein (P-gp), an efflux transporter found in various tissues, including the intestine, that affects the absorption and disposition of many drugs. nih.govtandfonline.comtandfonline.com The inhibition of P-gp by carvedilol can lead to clinically significant drug-drug interactions by increasing the concentration of co-administered drugs that are P-gp substrates, such as digoxin (B3395198) and cyclosporine. nih.govingentaconnect.com

Studies investigating drug interactions have highlighted the clinical relevance of this inhibition. For instance, the co-administration of amiodarone (B1667116), which inhibits both CYP2C9 and P-glycoprotein, can increase the concentration of the (S)-carvedilol enantiomer by at least two-fold. pharmgkb.org This specific increase in the (S)-enantiomer enhances its β-blocking activity. nih.govpharmgkb.org This indicates that (S)-Carvedilol is a substrate for P-gp and its plasma concentration is influenced by P-gp activity. Furthermore, carvedilol itself acts as a potent inhibitor of this transporter. tandfonline.com In vitro studies using Caco-2 cells, a model for intestinal absorption, have confirmed that carvedilol can inhibit P-gp, thereby increasing the permeability of P-gp substrates. ingentaconnect.com This P-gp inhibitory effect is a key factor in understanding the pharmacokinetic interactions of carvedilol. tandfonline.comingentaconnect.com

Table 3: (S)-Carvedilol and P-glycoprotein Interaction

Interaction TypeInteracting AgentEffectClinical ImplicationReference(s)
Substrate & InhibitorP-glycoprotein (P-gp)(S)-Carvedilol is a substrate and inhibitor of P-gp.Potential for drug-drug interactions. nih.govtandfonline.comtandfonline.com
Drug InteractionAmiodarone (P-gp inhibitor)≥ 2-fold increase in (S)-Carvedilol concentration.Enhanced β-blocking activity. nih.govpharmgkb.org
Drug InteractionDigoxin (P-gp substrate)Increased plasma concentrations of digoxin.Potential for digoxin toxicity. ingentaconnect.com
Drug InteractionCyclosporine (P-gp substrate)Increased blood concentrations of cyclosporine.Requires monitoring of cyclosporine levels. nih.gov

Stereoselective Pharmacokinetics and Metabolism of S Carvedilol

Absorption and Bioavailability of (S)-Carvedilol Enantiomer

Carvedilol (B1668590) is characterized by rapid absorption following oral administration, typically reaching peak plasma concentrations within one to two hours in fasting subjects fda.govhres.ca. However, its absolute oral bioavailability is relatively low, ranging between 25% and 35% fda.govhres.ca. This limited bioavailability is largely attributed to a significant degree of first-pass metabolism in the liver fda.govhres.ca.

Distribution Characteristics of (S)-Carvedilol

Carvedilol is a lipophilic compound, which facilitates its extensive distribution into various tissues fda.govnih.govhres.cafda.govhres.ca. It exhibits a substantial steady-state volume of distribution, estimated to be around 115 liters fda.govhres.cafda.govhres.ca. In preclinical studies with rats, the S(-) enantiomer demonstrated higher tissue-to-blood partition coefficients compared to the R(+) enantiomer, suggesting more extensive accumulation in tissues nih.gov. In patients with liver cirrhosis, the volume of distribution for the S(-) enantiomer was found to be approximately 90% greater than that for the R(+) enantiomer nih.gov.

Plasma Protein Binding Considerations

Carvedilol is highly bound to plasma proteins, with binding exceeding 98%, primarily to albumin fda.govhres.cahres.cafda.govhres.ca. This high degree of protein binding is independent of carvedilol concentration within the therapeutic range fda.govhres.cahres.cafda.govhres.ca. The stereoselective tissue distribution observed in animal models has been attributed to enantiomeric differences in plasma protein binding rather than tissue binding nih.gov.

Hepatic Metabolism of (S)-Carvedilol

Carvedilol undergoes extensive hepatic metabolism, with less than 2% of the administered dose excreted unchanged in the urine fda.govhres.ca. The primary metabolic pathways involve oxidation, followed by glucuronidation and other conjugation reactions hres.canih.gov. The major oxidative metabolites include hydroxylated derivatives, such as 4-hydroxycarvedilol (B193036) (4-OHC) and 5-hydroxycarvedilol (5-OHC), formed through aromatic ring oxidation, and 8-hydroxycarvedilol (B193023) (8-OHC) from side-chain oxidation, as well as O-desmethylcarvedilol (DMC) pharmgkb.orgnih.govjst.go.jp.

Cytochrome P450 Enzyme Involvement in (S)-Carvedilol Metabolism

The metabolism of carvedilol is mediated by several cytochrome P450 (CYP) isoforms, with significant stereoselectivity observed in their contributions. Key enzymes involved include CYP2D6, CYP2C9, CYP3A4, CYP1A2, and to a lesser extent, CYP2E1 pharmgkb.orgucl.ac.uktandfonline.comtandfonline.comfda.govnih.govnih.govjst.go.jpalliedacademies.orgpharmgkb.orgualberta.ca.

R-Carvedilol Metabolism: CYP2D6 is the primary enzyme responsible for the metabolism of R-carvedilol, particularly in the formation of 4- and 5-hydroxyphenylcarvedilol metabolites pharmgkb.orgtandfonline.comtandfonline.comnih.govualberta.canih.gov. CYP3A4, CYP1A2, and CYP2C9 also contribute to R-carvedilol metabolism pharmgkb.orgtandfonline.comtandfonline.comnih.gov.

S-Carvedilol Metabolism: In contrast, S-carvedilol is predominantly metabolized by CYP1A2, followed by CYP2D6 and CYP3A4 pharmgkb.orgtandfonline.comtandfonline.comnih.gov. Studies have indicated that S-carvedilol is metabolized more rapidly than R-carvedilol in human liver microsomes nih.gov.

Phase II metabolism, primarily glucuronidation, also plays a role, with UGT1A1, UGT2B4, and UGT2B7 identified as key enzymes in humans pharmgkb.orgtandfonline.comtandfonline.comualberta.ca. Glucuronidation of carvedilol in human liver microsomes demonstrates a stereoselective preference for the S-enantiomer pharmgkb.org.

Role of CYP1A2 in (S)-Carvedilol Oxidation

CYP1A2 plays a crucial role in the stereoselective metabolism of (S)-carvedilol. In human liver microsomes, CYP1A2 is identified as the main enzyme responsible for S-carvedilol metabolism, accounting for approximately 60% of its metabolism, followed by CYP2D6 (20%) and CYP3A4 (15%) pharmgkb.org. CYP1A2 is also implicated as the primary catalyst for the formation of the 8-hydroxycarvedilol metabolite pharmgkb.orgnih.gov. Furthermore, studies using Caco-2 cells treated with β-naphthoflavone (a CYP1A inducer) showed increased expression of CYP1A1 and CYP1A2 mRNA, and inhibition of S-carvedilol metabolism by furafylline (B147604) (a CYP1A inhibitor) suggested that the CYP1A subfamily is responsible for the stereoselective metabolism of S-carvedilol in these cells jst.go.jpnih.govjst.go.jp.

Data Tables

Table 1: Key Pharmacokinetic Parameters of Carvedilol Enantiomers

Parameter(R)-(+)-Carvedilol(S)-(-)-CarvedilolGeneral Carvedilol
Absolute Bioavailability (%)31.1 nih.gov15.1 nih.gov25-35 fda.govhres.ca
Terminal Half-life (hours)5-9 fda.govhres.ca7-11 fda.govhres.ca7-10 fda.govhres.cahres.ca
Plasma Protein Binding (%)>98>98>98 fda.govhres.cahres.ca
Volume of Distribution (L)N/AN/A~115 fda.govhres.cahres.ca
Plasma Clearance (mL/min)N/AN/A500-700 fda.govhres.cahres.ca

Table 2: Major Cytochrome P450 Isoforms Involved in Carvedilol Metabolism

EnantiomerPrimary Metabolizing CYP IsoformsOther Involved CYP Isoforms
R-Carvedilol CYP2D6CYP3A4, CYP1A2, CYP2C9 pharmgkb.orgtandfonline.comtandfonline.comnih.gov
S-Carvedilol CYP1A2CYP2D6, CYP3A4 pharmgkb.orgtandfonline.comtandfonline.comnih.gov

Table 3: Key Metabolites and Primary CYP Isoforms Responsible for Their Formation

MetabolitePrimary CYP Isoform(s)
4-HydroxycarvedilolCYP2D6 pharmgkb.orgnih.gov
5-HydroxycarvedilolCYP2D6 pharmgkb.orgnih.gov
8-HydroxycarvedilolCYP1A2 pharmgkb.orgnih.gov
O-DesmethylcarvedilolCYP2C9 pharmgkb.orgnih.gov
Role of CYP2D6 in (S)-Carvedilol Metabolism

Cytochrome P450 2D6 (CYP2D6) plays a significant role in the oxidative metabolism of carvedilol, particularly in the formation of its hydroxylated metabolites tandfonline.comresearchgate.net. Studies indicate that CYP2D6 is a major enzyme involved in the clearance of both enantiomers, although its relative contribution can differ researchgate.net. Specifically, CYP2D6 is primarily responsible for the aromatic ring oxidation of carvedilol, leading to the formation of 4'-hydroxycarvedilol and 5'-hydroxycarvedilol pharmgkb.orgfda.govualberta.ca. These hydroxylated metabolites are considered active and contribute to the drug's pharmacological profile pharmgkb.orgfda.gov.

Research using human liver microsomes suggests that CYP2D6 contributes approximately 40% to the metabolism of R-carvedilol and around 20% to that of S-carvedilol pharmgkb.org. However, other studies indicate that CYP2D6 plays a major role in the metabolism of both R- and S-carvedilol researchgate.nethpra.ie. Genetic polymorphisms in the CYP2D6 gene lead to significant inter-individual variability in carvedilol pharmacokinetics. Individuals classified as CYP2D6 poor metabolizers (PMs) exhibit higher plasma concentrations of carvedilol, with R(+)-carvedilol levels being 2-3 times higher and S(-)-carvedilol levels approximately 20-25% higher compared to extensive metabolizers fda.govnih.gov. This suggests a more pronounced impact of CYP2D6 activity on the disposition of the R-enantiomer nih.gov.

Role of CYP3A4 in (S)-Carvedilol Metabolism

Cytochrome P450 3A4 (CYP3A4) is another important enzyme contributing to the metabolism of carvedilol, acting on both enantiomers tandfonline.compharmgkb.org. In vitro studies with human liver microsomes indicate that CYP3A4 accounts for approximately 30% of R-carvedilol metabolism and about 15% of S-carvedilol metabolism pharmgkb.org. CYP3A4 is also implicated in the formation of the 8-hydroxycarvedilol metabolite pharmgkb.orgnih.gov. Furthermore, CYP3A4 activity in the gut has been suggested to play a role in the metabolism of S-carvedilol tandfonline.com.

Role of CYP2C9 in (S)-Carvedilol Metabolism

Cytochrome P450 2C9 (CYP2C9) is primarily involved in the O-demethylation pathway of carvedilol, leading to the formation of O-desmethylcarvedilol (ODMC) pharmgkb.orgfda.gov. This metabolite is considered active, although it possesses only minor beta-blocking activity and no alpha-1 adrenergic receptor activity pharmgkb.org. CYP2C19 is thought to be of particular importance in the O-methylation pathway of Sthis compound fda.gov. Studies suggest that CYP2C9 contributes to the metabolism of both enantiomers, with some evidence indicating a higher metabolic activity against S-carvedilol compared to R-carvedilol in rat models jst.go.jp. While CYP2D6 is considered the major enzyme for 4'- and 5'-hydroxylation, CYP2C9 is recognized for its role in O-desmethylation fda.gov.

Glucuronidation Pathways of (S)-Carvedilol

Following Phase I oxidative metabolism, carvedilol and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation, to facilitate their elimination tandfonline.comdrugbank.com. Glucuronidation is a significant metabolic pathway for carvedilol in humans, accounting for approximately 20-23% of its total clearance in healthy adults researchgate.net. This process renders the drug and its metabolites more hydrophilic, promoting their excretion via the renal and biliary routes tandfonline.com. Studies have also indicated that S-carvedilol undergoes higher glucuronidation compared to R-carvedilol in human liver and intestinal microsomes tandfonline.com.

UGT Enzyme Isoforms (UGT1A1, UGT2B4, UGT2B7)

The glucuronidation of carvedilol is mediated by specific uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzyme isoforms. Carvedilol has been identified as a substrate for UGT1A1, UGT2B4, and UGT2B7 ualberta.cadrugbank.com. These enzymes are involved in the conjugation of carvedilol in hepatic microsomes pharmgkb.orgdrugbank.com. Polymorphisms within the UGT1A1, UGT2B7, and CYP2D6 genes have been shown to significantly influence the pharmacokinetics and disposition of carvedilol in Japanese populations ualberta.ca. In vitro studies have further demonstrated a stereoselective preference for the glucuronidation of S-carvedilol in human liver microsomes pharmgkb.org.

Active Metabolites of (S)-Carvedilol and Their Pharmacological Contribution

Carvedilol is metabolized into several derivatives, some of which retain pharmacological activity. The primary active metabolites identified include hydroxylated forms and O-desmethylcarvedilol.

4'-hydroxycarvedilol and 5'-hydroxycarvedilol: These metabolites are formed through aromatic ring oxidation, primarily catalyzed by CYP2D6 pharmgkb.orgfda.govualberta.caresearchgate.net. The 4'-hydroxycarvedilol metabolite, in particular, has been reported to be approximately 13 times more potent than carvedilol itself for beta-blockade activity fda.govresearchgate.net.

O-desmethylcarvedilol (ODMC): This metabolite is generated through the O-demethylation of carvedilol, with CYP2C9 being the principal enzyme responsible pharmgkb.orgfda.govnih.gov. While considered active, ODMC exhibits only minor beta-blocking activity and lacks alpha-1 adrenergic receptor activity pharmgkb.org.

Table 1: Relative Contributions of CYP Isoforms to Carvedilol Enantiomer Metabolism (In Vitro Human Liver Microsomes)

CYP Isoform% Contribution to R-Carvedilol% Contribution to S-CarvedilolPrimary Metabolites FormedCitation(s)
CYP2D6~40%~20%4'-hydroxycarvedilol, 5'-hydroxycarvedilol pharmgkb.org
CYP3A4~30%~15%8-hydroxycarvedilol pharmgkb.org
CYP1A2~20%~60%8-hydroxycarvedilol pharmgkb.org
CYP2C9MinorPrimary for O-demethylationO-desmethylcarvedilol pharmgkb.orgfda.gov
CYP2E1MinorMinor(Involved in some metabolite formation) pharmgkb.orgnih.gov
CYP2C19Not associatedNot associated(No significant association reported) pharmgkb.org

Table 2: Identified Metabolites of Carvedilol and Their Primary Metabolic Pathways

Metabolite NamePrimary Metabolic PathwayPrimary Enzyme(s) InvolvedPharmacological ActivityCitation(s)
4'-hydroxycarvedilolAromatic ring oxidationCYP2D6Active (potent β-blockade) pharmgkb.orgfda.govresearchgate.net
5'-hydroxycarvedilolAromatic ring oxidationCYP2D6Active pharmgkb.orgfda.gov
8-hydroxycarvedilolAromatic ring oxidationCYP1A2, CYP3A4Inactive pharmgkb.orgnih.gov
1-hydroxycarvedilolSide-chain oxidationCYP1A2Inactive pharmgkb.org
O-desmethylcarvedilol (ODMC)DemethylationCYP2C9 (primarily)Active (minor β-blockade, no α1-activity) pharmgkb.orgfda.govg-standaard.nl
Carvedilol glucuronideGlucuronidationUGT1A1, UGT2B4, UGT2B7Inactive pharmgkb.orgualberta.cadrugbank.com

Advanced Research in S Carvedilol Pharmacodynamics and Therapeutic Implications

Cardiovascular System Research

(S)-Carvedilol, the levorotatory enantiomer of carvedilol (B1668590), is a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. This unique pharmacological profile contributes to its multifaceted effects on the cardiovascular system, which have been the subject of extensive research.

Mechanisms of Cardiac Remodeling Modulation by (S)-Carvedilol

Cardiac remodeling, a process involving changes in the size, shape, and function of the heart, is a key pathophysiological mechanism in heart failure. (S)-Carvedilol has been shown to attenuate or even reverse cardiac remodeling through several mechanisms. spandidos-publications.com

Research indicates that (S)-Carvedilol's beneficial effects on cardiac remodeling are partly dependent on endogenous nitric oxide (NO). spandidos-publications.com In animal models of hypertension, carvedilol treatment was found to reverse the reduction in serum NO levels and significantly decrease myocardial fibrosis, as quantified by collagen volume fraction (CVF) and perivascular collagen area (PVCA). spandidos-publications.com The use of an NO synthase inhibitor, L-NAME, blunted these anti-remodeling effects, highlighting the crucial role of NO in carvedilol's mechanism of action. spandidos-publications.com

Furthermore, in models of myocardial infarction-induced heart failure, carvedilol has been observed to protect against myocardial fibrosis and reduce collagen in the non-infarcted myocardium. plos.org This anti-fibrotic effect is mediated, at least in part, by the inactivation of Smad3 and the upregulation of microRNA-29b (miR-29b). plos.org In vitro studies using rat cardiac fibroblasts have shown that carvedilol downregulates the expression of profibrotic genes such as Col1a1, Col3a1, and α-SMA in a dose-dependent manner, while upregulating miR-29b. plos.org

(S)-Carvedilol also demonstrates anti-apoptotic and anti-inflammatory properties that contribute to its anti-remodeling effects. nih.gov It has been shown to down-regulate the expression of matrix metalloproteinase (MMP)-2, which is involved in the degradation of the extracellular matrix and contributes to adverse remodeling. nih.gov

Antiarrhythmic Potential of (S)-Carvedilol

(S)-Carvedilol exhibits significant antiarrhythmic properties, which are attributed to a combination of its beta-blocking effects and its influence on various ion channels. nih.gov Experimental and clinical studies have suggested its utility in reducing the incidence of sudden cardiovascular death in hypertensive patients and in managing arrhythmias in patients with hypertension, angina pectoris, and heart failure. tandfonline.com

One of the key mechanisms underlying its antiarrhythmic action is its ability to modulate calcium regulation through the ryanodine (B192298) receptor (RyR2). ahajournals.orgjacc.org By inhibiting RyR2, carvedilol can suppress store overload-induced calcium release, which is a known trigger for arrhythmias. ahajournals.org This effect has been shown to be independent of its beta-blocking activity. ahajournals.org

Clinical research has demonstrated that carvedilol can be more effective than other beta-blockers, such as metoprolol (B1676517), in reducing the risk of atrial and ventricular arrhythmias. jacc.org In a study of patients with implantable cardioverter-defibrillators (ICDs), carvedilol treatment was associated with a significant reduction in the risk of atrial tachyarrhythmias and inappropriate ICD shocks compared to metoprolol. jacc.org The afterload reduction and improvement in left ventricular contractility resulting from its alpha-1 blocking properties may also contribute to its antiarrhythmic effects by reducing left atrial volume and stretch. jacc.org

Furthermore, carvedilol has been shown to be effective in suppressing atrial fibrillation in various clinical settings, including post-coronary artery bypass grafting and in patients with persistent atrial fibrillation. medscape.com It has also been found to reduce ventricular ectopic activity in individuals with dilated cardiomyopathy. medscape.com

Effects on Hemodynamic Parameters: Heart Rate and Blood Pressure Reduction Mechanisms

(S)-Carvedilol effectively reduces both heart rate and blood pressure through its dual mechanism of action: non-selective beta-adrenoceptor blockade and alpha-1 adrenoceptor blockade.

The beta-blocking activity of (S)-carvedilol, primarily through antagonism of beta-1 receptors in the heart, leads to a decrease in heart rate and myocardial contractility. goodrx.com This reduction in cardiac workload contributes to its antihypertensive effect. Unlike some other beta-blockers, carvedilol's effect on heart rate is often described as a slight fall. tandfonline.com

The alpha-1 adrenoceptor blockade results in vasodilation of peripheral blood vessels, leading to a reduction in total peripheral resistance (TPR). researchgate.netnih.gov This vasodilation is a key contributor to its blood pressure-lowering effect and differentiates it from traditional non-vasodilating beta-blockers. researchgate.net By decreasing peripheral resistance, carvedilol effectively lowers blood pressure while maintaining cardiac output. researchgate.netnih.gov

Clinical studies have consistently demonstrated that carvedilol induces a significant reduction in both systolic and diastolic blood pressure. tandfonline.com In comparative trials, carvedilol has been shown to be at least as effective as other antihypertensive agents such as atenolol (B1665814), metoprolol, pindolol, labetalol, and hydrochlorothiazide (B1673439) in lowering blood pressure. tandfonline.com

Hemodynamic Effects of Carvedilol
Hemodynamic ParameterEffect of CarvedilolMechanism
Heart RateSlight DecreaseBeta-1 Adrenoceptor Blockade
Blood PressureSignificant ReductionBeta-1 and Alpha-1 Adrenoceptor Blockade
Total Peripheral ResistanceReductionAlpha-1 Adrenoceptor Blockade (Vasodilation)
Cardiac OutputMaintainedBalanced effects of beta and alpha blockade

Cardioprotective Mechanisms in Ischemia-Reperfusion Injury Models

(S)-Carvedilol has demonstrated significant cardioprotective effects in models of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia.

One of the primary mechanisms of its cardioprotective action is the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net Carvedilol treatment has been shown to augment the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.govresearchgate.net This activation of AMPK signaling helps to ameliorate hypoxia-induced impairment of cardiomyocyte contractile function and improves calcium homeostasis. nih.govresearchgate.net In ex vivo perfused mouse hearts, carvedilol improved post-ischemic left ventricular function and promoted a metabolic shift towards increased myocardial glucose uptake and oxidation, while inhibiting fatty acid oxidation during I/R. nih.govresearchgate.net In vivo studies have confirmed that carvedilol treatment reduces the size of the infarcted myocardium and improves cardiac function following I/R. nih.govresearchgate.net

Another important cardioprotective mechanism involves the upregulation of specific microRNAs, namely miR-199a-3p and miR-214. physiology.org Carvedilol stimulates the processing of these microRNAs in cardiomyocytes, which in turn activates the p-AKT survival signaling pathway. physiology.org This activation is crucial for the protective effects of carvedilol during ischemic injury. physiology.org Knockdown of either miR-199a-3p or miR-214 abolishes the carvedilol-mediated activation of p-AKT and increases cardiomyocyte apoptosis following simulated I/R. physiology.org These microRNAs exert their anti-apoptotic effects by repressing target genes such as ddit4 and ing4. physiology.org

Furthermore, carvedilol has been shown to inhibit the activation of matrix metalloproteinase-2 (MMP-2) in hearts subjected to I/R injury. researchgate.net MMP-2 is known to cleave sarcomeric proteins, leading to cardiac dysfunction. researchgate.net By preventing MMP-2 activation, carvedilol helps to preserve myocardial structure and function. researchgate.net

Research in Heart Failure with Reduced Ejection Fraction (HFrEF)

(S)-Carvedilol has been extensively studied in the context of heart failure with reduced ejection fraction (HFrEF) and has consistently demonstrated significant benefits in improving clinical outcomes.

Research has shown that carvedilol improves left ventricular ejection fraction (LVEF) and attenuates left ventricular remodeling in patients with HFrEF. plos.org In a two-year prospective cohort study, carvedilol was shown to improve LVEF in a clear dose-dependent manner in patients with HFrEF. researchgate.net

Comparative studies have also suggested that carvedilol may offer a survival advantage over other beta-blockers in HFrEF. A large retrospective study of patients from the VA's databases found that patients with HFrEF taking carvedilol had improved survival compared to those taking metoprolol succinate (B1194679). iu.edu The adjusted hazard ratio for mortality for metoprolol succinate compared to carvedilol was 1.069, and the six-year survival probability was higher in the carvedilol group. iu.edu

The beneficial effects of carvedilol in HFrEF are attributed to its unique combination of beta-blockade and alpha-1 blockade, which leads to a reduction in sympathetic overactivity, afterload reduction, and improved cardiac function. nih.gov

Key Clinical Trials of Carvedilol in HFrEF
Trial NameKey FindingReference
U.S. Carvedilol Heart Failure Study65% reduction in overall mortality e-jcpp.org
VA Database StudyImproved survival compared to metoprolol succinate iu.edu
Prospective Cohort StudyDose-dependent improvement in LVEF researchgate.net

Research in Hypertension Management and Endothelial Function

(S)-Carvedilol is an effective antihypertensive agent that also exerts beneficial effects on endothelial function, a critical factor in cardiovascular health.

Its primary antihypertensive action stems from its dual beta- and alpha-1 adrenergic blockade, leading to reduced heart rate, cardiac output, and peripheral vascular resistance. tandfonline.comresearchgate.net Clinical trials have established its efficacy in lowering blood pressure, with effects comparable to or greater than other classes of antihypertensive drugs. tandfonline.com

Beyond blood pressure reduction, carvedilol has been shown to improve endothelial function, which is often impaired in hypertensive patients. This improvement is largely attributed to its antioxidant properties. mdpi.com Carvedilol has been found to reduce oxidative stress, which in turn increases the bioavailability of nitric oxide (NO), a key molecule in endothelium-dependent vasodilation. mdpi.comwjgnet.com

In a study comparing carvedilol to metoprolol in hypertensive patients with type 2 diabetes, carvedilol significantly improved endothelial function, as assessed by flow-mediated dilation (FMD). oup.com Another study in patients with hypertensive left-ventricular hypertrophy found that carvedilol, but not metoprolol, increased coronary flow reserve and improved brachial artery endothelial function, which was associated with favorable changes in the levels of endothelin-1 (B181129) (ET-1) and NO. tandfonline.com

The ability of carvedilol to improve endothelial function, coupled with its blood pressure-lowering effects, suggests it may offer additional cardiovascular protection in hypertensive individuals. mdpi.com

Comparative Pharmacodynamic Studies with Other Beta-Blockers

(S)-Carvedilol's pharmacodynamic profile distinguishes it from other beta-blockers, primarily due to its non-selective beta-adrenoceptor blockade combined with alpha-1 adrenoceptor antagonism. goodrx.comdrugbank.com This dual action results in both vasodilation and a reduction in heart rate. nih.gov In contrast, beta-blockers like metoprolol and bisoprolol (B1195378) are selective for beta-1 receptors, while nebivolol, also a selective beta-1 blocker, possesses additional nitric oxide-mediated vasodilatory properties. nih.govanatoljcardiol.comnih.gov

Comparative studies have highlighted these differences. For instance, the Carvedilol or Metoprolol European Trial (COMET) suggested that carvedilol might offer greater survival benefits in patients with chronic heart failure compared to metoprolol tartrate, a finding that has sparked debate regarding the equivalence of different beta-blockers and their formulations. researchgate.netsinglecare.com While both (S)-Carvedilol and metoprolol are effective post-myocardial infarction, some evidence suggests (S)-Carvedilol may be more beneficial in patients with a lower left ventricular ejection fraction. singlecare.com

When compared with bisoprolol, another beta-1 selective blocker, both have demonstrated efficacy in heart failure. researchgate.netresearchgate.net However, their pharmacodynamic effects on heart rate can differ. Studies in healthy volunteers have shown that bisoprolol tends to decrease heart rate both at rest and during exercise, whereas (S)-Carvedilol's effect is more pronounced during exercise. kup.at

(S)-Carvedilol and nebivolol, both third-generation beta-blockers with vasodilatory actions, achieve this effect through different mechanisms. anatoljcardiol.comnih.gov (S)-Carvedilol's vasodilation is due to its alpha-1 blockade, while nebivolol's is linked to the L-arginine/nitric oxide pathway. anatoljcardiol.comnih.gov Despite these mechanistic differences, studies have shown comparable efficacy in blood pressure reduction between the two. anatoljcardiol.compsu.edu

A key differentiating feature of (S)-Carvedilol is its lack of intrinsic sympathomimetic activity and its antioxidant properties, which are not characteristic of all beta-blockers. nih.goveuropeanreview.org These ancillary properties may contribute to its unique therapeutic profile. nih.gov

Table 1: Comparative Pharmacodynamics of (S)-Carvedilol and Other Beta-Blockers

Feature(S)-CarvedilolMetoprololBisoprololNebivolol
Receptor Selectivity Non-selective (β1, β2, α1) goodrx.comnih.govSelective (β1) nih.govSelective (β1) nih.govSelective (β1) nih.gov
Vasodilation Yes (α1 blockade) anatoljcardiol.comNoNoYes (NO-mediated) anatoljcardiol.comnih.gov
Antioxidant Properties Yes nih.govNoNoYes (reduces oxidative stress) nih.gov
Intrinsic Sympathomimetic Activity No europeanreview.orgNoNoNo nih.gov
Primary Mechanism of Action β1, β2, and α1 adrenoceptor blockade drugbank.comβ1 adrenoceptor blockade nih.govβ1 adrenoceptor blockade nih.govβ1 adrenoceptor blockade and NO-mediated vasodilation nih.gov

Renal System Research

Nephroprotective Mechanisms of (S)-Carvedilol

(S)-Carvedilol has demonstrated significant nephroprotective effects in various preclinical and clinical studies. Its mechanisms of action in the renal system are multifaceted, extending beyond its primary cardiovascular effects. These mechanisms include anti-inflammatory, antioxidant, anti-apoptotic, and antiproliferative actions. researchgate.netmdpi.com

Research has shown that (S)-Carvedilol can effectively attenuate renal fibrosis and reduce proteinuria. In a study on spontaneously hypertensive stroke-prone rats, treatment with carvedilol significantly reduced renal fibrosis to levels comparable to those in healthy control rats. nih.gov This anti-fibrotic effect is crucial as renal fibrosis is a common pathway in the progression of chronic kidney disease (CKD). ijbs.com

Furthermore, (S)-Carvedilol has been observed to decrease proteinuria. nih.govnih.gov In the aforementioned study with hypertensive rats, carvedilol treatment led to a significant reduction in urinary protein excretion. nih.gov Another study involving rats with adriamycin-induced nephropathy also reported a mild decrease in proteinuria with carvedilol treatment. nih.gov The reduction of proteinuria is a key therapeutic goal in managing diabetic kidney disease and other proteinuric nephropathies. frontiersin.org

A key mechanism underlying the anti-fibrotic effect of (S)-Carvedilol is its ability to modulate profibrotic factors, most notably Transforming Growth Factor-beta (TGF-β). TGF-β is a potent cytokine that plays a central role in the pathogenesis of renal fibrosis. ijbs.com

Studies have demonstrated that (S)-Carvedilol can significantly reduce the expression of TGF-β mRNA in the kidneys. nih.govnih.gov This reduction in TGF-β expression is associated with a subsequent decrease in the expression of downstream profibrotic molecules such as fibronectin and collagens I and III. nih.gov By inhibiting the TGF-β signaling pathway, (S)-Carvedilol can hinder the excessive deposition of extracellular matrix, a hallmark of renal fibrosis. nih.govresearchgate.net This effect appears to be independent of its blood pressure-lowering activity, suggesting a direct renoprotective action. nih.govnih.gov

(S)-Carvedilol has shown protective effects against nephrotoxicity induced by certain drugs, such as the antibiotic gentamicin (B1671437) and the immunosuppressant cyclosporine. The pathogenesis of gentamicin-induced nephrotoxicity is linked to the generation of oxygen free radicals, and the antioxidant properties of carvedilol are thought to play a protective role. researchgate.netnih.gov In rat models, carvedilol administration prevented the rise in blood urea (B33335) and serum creatinine (B1669602) and reduced kidney tissue damage caused by gentamicin. researchgate.netjapsonline.com

Similarly, (S)-Carvedilol has been found to protect renal tissue from the toxic effects of cyclosporine. vfu.cz Cyclosporine-induced nephrotoxicity is also associated with oxidative stress. vfu.cznih.gov Studies in rats have shown that carvedilol can attenuate renal dysfunction and morphological changes induced by cyclosporine, a benefit attributed in part to its antilipoperoxidative properties. vfu.cznih.gov

The effect of (S)-Carvedilol on the Glomerular Filtration Rate (GFR) appears to be variable and may depend on the underlying clinical condition. Some studies suggest that (S)-Carvedilol can help preserve or even improve GFR. In patients with chronic systolic heart failure, long-term treatment with carvedilol was associated with an increase in GFR compared to a decline in patients not taking the drug. hcplive.com This suggests an independent renoprotective effect. hcplive.com

However, other studies have reported different outcomes. In patients with essential hypertension, acute administration of a single dose of carvedilol led to a significant reduction in GFR, although chronic treatment did not cause significant changes in GFR. nih.gov Another study in heart failure patients found that carvedilol did not cause significant changes in GFR. researchgate.net Furthermore, a meta-analysis of trials in patients with systolic heart failure and CKD found that while carvedilol was beneficial, its efficacy was not significantly different from placebo in patients with an eGFR below 45 mL/min/1.73 m². droracle.ai These varied findings indicate that the impact of (S)-Carvedilol on GFR may be influenced by factors such as the duration of treatment and the patient's baseline renal and cardiac function.

Table 2: Summary of (S)-Carvedilol's Effects on Renal Parameters

Renal ParameterEffect of (S)-CarvedilolSupporting Evidence
Renal Fibrosis AttenuationReduced renal fibrosis in hypertensive rat models. nih.gov
Proteinuria ReductionSignificantly lower urinary protein excretion in animal models. nih.govnih.gov
TGF-β Expression DownregulationReduced renal TGF-β mRNA expression. nih.govnih.gov
Gentamicin Nephrotoxicity ProtectionPrevented increases in blood urea and serum creatinine in rats. researchgate.netnih.gov
Cyclosporine Nephrotoxicity ProtectionAttenuated renal dysfunction and morphological changes in rats. vfu.cznih.gov
Glomerular Filtration Rate (GFR) VariableReports range from improvement hcplive.com to no significant change nih.govresearchgate.net to potential lack of efficacy in advanced CKD. droracle.ai
Protection against Drug-Induced Nephrotoxicity (e.g., Gentamicin, Cyclosporine)

Research in Diabetic Nephropathy Models

(S)-Carvedilol, the enantiomer responsible for the β-blocking activity of the racemic mixture, has been investigated for its potential therapeutic effects in the context of diabetic nephropathy (DN). Research in animal models of diabetes, primarily streptozotocin (B1681764) (STZ)-induced diabetic rats, has provided evidence of its renoprotective actions. These studies highlight the compound's ability to mitigate functional and structural kidney damage associated with diabetes.

In STZ-induced diabetic rats, treatment with carvedilol has been shown to improve key biochemical markers of kidney function. nih.gov This includes a significant reduction in elevated levels of blood urea nitrogen (BUN), serum creatinine, and uric acid. nih.gov Furthermore, carvedilol treatment has been observed to normalize electrolyte imbalances, such as reducing elevated potassium (K+) and increasing reduced sodium (Na+) levels. nih.gov Histopathological examinations of kidney tissue from these models confirm the biochemical findings, showing that carvedilol can ameliorate structural damage like glomerular basement membrane thickening and podocyte injury. nih.gov Advanced imaging techniques, such as SPECT imaging with 99mTc-DMSA, have further corroborated these findings by demonstrating improved renal structure and function in carvedilol-treated diabetic animals. nih.gov

The mechanisms underlying these renoprotective effects are believed to be multifactorial, extending beyond simple blood pressure control. The antioxidant and anti-inflammatory properties of carvedilol are considered to play a crucial role. nih.gov Studies have shown that carvedilol can reduce oxidative stress and inflammation in the kidneys of diabetic models, which are key pathogenic factors in the development and progression of diabetic nephropathy. nih.gov A novel self-nanoemulsifying drug delivery system (SNEDS) for carvedilol has also shown promise in preclinical studies, significantly improving glycemic control and mitigating fibrosis, inflammation, and oxidative stress in the kidneys of diabetic rats. researchgate.net

Table 1: Effect of Carvedilol on Renal Function Parameters in STZ-Induced Diabetic Rats

ParameterDiabetic Group (Untreated)Carvedilol-Treated GroupOutcomeReference
Blood Glucose516 mg/dl291 mg/dlReduction nih.gov
BUN42 mg/dl21.67 mg/dlReduction nih.gov
Creatinine0.75 mg/dl0.6 mg/dlReduction nih.gov
Uric Acid4.45 mg/dl1.36 mg/dlReduction nih.gov
Potassium (K+)7.433 mEq/l5.433 mEq/lReduction nih.gov
Sodium (Na+)138 mEq/l146.33 mEq/lIncrease nih.gov
99mTc-DMSA Accumulation5 kcpm25 kcpmImprovement nih.gov

Central Nervous System and Neuroprotection Research

Beyond its cardiovascular and renal applications, (S)-Carvedilol has garnered significant attention for its neuroprotective potential. Research has explored its mechanisms of action in various models of neurological damage and neurodegenerative diseases.

Neuroprotective Mechanisms of (S)-Carvedilol

The neuroprotective properties of carvedilol are attributed to a combination of its antioxidant, anti-inflammatory, and specific receptor-modulating activities. frontiersin.orgoup.com These actions collectively contribute to its ability to protect neurons from various insults.

Excitotoxicity, primarily mediated by the excitatory amino acid glutamate, is a key mechanism of neuronal injury in conditions like cerebral ischemia. ahajournals.orgahajournals.org Research using in vitro models, such as cultured rat cerebellar granule neurons, has demonstrated that carvedilol can protect neurons from glutamate-induced death in a dose-dependent manner. ahajournals.orgahajournals.orgnih.gov The inhibitory concentration (IC50) for this protective effect against glutamate-mediated excitotoxicity has been reported to be 1.1 μM. ahajournals.orgahajournals.orgnih.gov By preventing glutamate-induced toxicity, carvedilol helps to break a vicious cycle where excitotoxicity leads to the generation of more free radicals, which in turn can enhance the release of excitatory amino acids. ahajournals.org

A cornerstone of carvedilol's neuroprotective effect is its potent antioxidant activity. frontiersin.org It has been shown to be a powerful scavenger of free radicals and an inhibitor of lipid peroxidation. ahajournals.orgahajournals.org In various neurological models, carvedilol treatment has been shown to correct oxidative imbalances. For instance, in models of diabetic neuropathy, carvedilol ameliorates oxidative stress by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restoring the levels of endogenous antioxidants like glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD). frontiersin.orgnih.govresearchgate.net Similarly, in models of acrylamide-induced brain injury, carvedilol reduces MDA and carbonyl protein levels while increasing GSH, catalase, and SOD. mums.ac.ir This antioxidant action is also evident in its ability to protect cultured neurons from oxidative challenges, with an IC50 of 5 μM, which can be lowered to 1.3 μM with pre-incubation. ahajournals.orgahajournals.orgnih.gov Furthermore, carvedilol has been found to activate the Nrf2/ARE signaling pathway, a major cellular defense mechanism against oxidative stress. nih.gov

Table 2: Effect of Carvedilol on Oxidative Stress Markers in Neurological Models

ModelMarkerEffect of CarvedilolOutcomeReference(s)
STZ-Induced Diabetic NeuropathyMalondialdehyde (MDA)ReductionAntioxidant nih.gov, frontiersin.org
STZ-Induced Diabetic NeuropathyGlutathione (GSH)RestorationAntioxidant nih.gov, frontiersin.org
STZ-Induced Diabetic NeuropathySuperoxide Dismutase (SOD)Restoration of ActivityAntioxidant nih.gov, frontiersin.org
Acrylamide-Induced Brain InjuryMalondialdehyde (MDA)ReductionAntioxidant mums.ac.ir
Acrylamide-Induced Brain InjuryGlutathione (GSH)IncreaseAntioxidant mums.ac.ir
Acrylamide-Induced Brain InjuryNrf2/HO-1 PathwayActivationAntioxidant Defense mums.ac.ir
Cultured Neurons (Oxidative Challenge)Lipid PeroxidationInhibitionAntioxidant ahajournals.org, ahajournals.org, nih.gov

In the context of diabetic neuropathy, nerve growth factor (NGF) can have a dual role. While essential for neuronal survival, elevated levels in certain pathological states can contribute to nociceptor sensitization and pain. Studies in STZ-induced diabetic rat models have shown that diabetes leads to a significant elevation of NGF content in the dorsal root ganglion (DRG). nih.gov Treatment with carvedilol has been demonstrated to significantly reduce this abnormally high NGF concentration in a dose-dependent manner. nih.govresearchgate.net This reduction in NGF, coupled with its antioxidant effects, is believed to contribute to the neuroprotective benefits of carvedilol in diabetic neuropathy. nih.govresearchgate.net

Potential Role in Alzheimer's Disease Pathology (e.g., Aβ aggregation prevention)

Research into the therapeutic potential of carvedilol for Alzheimer's disease (AD) has explored its effects on the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease. Oligomeric Aβ is strongly linked to synaptic deficits and the progressive cognitive decline seen in AD. nih.gov Studies have investigated the racemic mixture of carvedilol, which includes both (S)- and (R)-enantiomers.

In vitro studies using photo-induced cross-linking of unmodified proteins (PICUP) have examined carvedilol's direct impact on the initial peptide-to-peptide interactions necessary for Aβ oligomerization. nih.gov Structural analysis has suggested that the carvedilol molecule possesses a three-dimensional conformation that may allow it to bind to Aβ, thereby preventing its aggregation into oligomeric fibrils. nih.gov

Pre-clinical research using animal models has provided further evidence. Chronic oral administration of racemic carvedilol in two independent AD mouse models, TgCRND8 and Tg2576, was reported to significantly reduce the levels of oligomeric Aβ and reverse cognitive decline. frontiersin.orgresearchgate.net These findings suggested that carvedilol might interfere directly or indirectly with the formation of both fibrillary and oligomeric Aβ, mitigating their neurotoxic effects at the synapse. nih.gov

However, the translation of these findings to human subjects has been complex. A pilot Phase 4 clinical trial (NCT01354444) investigating racemic carvedilol in patients with early-stage AD did not find an improvement in episodic memory compared to placebo. alzheimersnewstoday.com Despite the lack of clinical effect on memory, the study did observe that while patients on placebo showed a 25% increase in cerebrospinal fluid levels of Aβ42 (the most toxic form of Aβ) over six months, patients receiving carvedilol had a slight reduction in these levels. alzheimersnewstoday.com This suggests a potential role for the compound in modulating Aβ accumulation, even if the clinical cognitive benefits were not demonstrated in this small trial. alzheimersnewstoday.com

Interestingly, recent research has also focused on the non-β-blocking enantiomer, R-carvedilol. Studies in mouse models of familial AD have shown that R-carvedilol can prevent and rescue neuronal hyperactivity, memory impairment, and neuron loss without affecting the accumulation of β-amyloid. frontiersin.org

Research in Diabetic Neuropathy Models

(S)-Carvedilol's neuroprotective potential has been investigated in the context of diabetic neuropathy (DN), a major complication of diabetes. The research leverages the known antioxidant properties of carvedilol. nih.govfrontiersin.org

An in vitro study utilized a model of diabetic neuropathy where dorsal root ganglia (DRG) from adult mice were cultured in a high-glucose medium. nih.govresearchgate.net This high-glucose environment led to decreased neuronal viability, reduced neurite length, and smaller soma area and perimeter. nih.gov It also caused an overexpression of Activating Transcription Factor 3 (ATF3), a marker for neuronal stress. nih.gov Pre-treatment with carvedilol (10 μM) was found to increase the viability of these DRG neurons and significantly protect them from the morphological changes induced by high glucose. nih.govresearchgate.net While a decrease in ATF3 expression was observed with carvedilol treatment, the result was not statistically significant. nih.gov

In vivo research has corroborated these neuroprotective findings in a rat model of diabetic neuropathy induced by streptozotocin (STZ). frontiersin.orgnih.gov In this model, STZ administration resulted in cold allodynia (a behavioral sign of neuropathic pain), induced oxidative stress, and increased the concentration of nerve growth factor (NGF). frontiersin.org Treatment with carvedilol for 45 days improved the outcomes of behavioral tests and ameliorated the oxidative imbalance. frontiersin.orgnih.gov Specifically, it reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restored glutathione content and superoxide dismutase activity. frontiersin.org Carvedilol also decreased the concentration of NGF in the DRG homogenate. frontiersin.org These findings suggest that carvedilol exerts its neuroprotective effect in diabetic neuropathy models, at least in part, through its antioxidant activity. frontiersin.orgnih.govkau.edu.sa

Table 1: Effects of Carvedilol in a Rat Model of Streptozotocin (STZ)-Induced Diabetic Neuropathy

ParameterSTZ-Induced EffectEffect of Carvedilol Treatment (10 mg/kg/d)Reference
Behavioral Tests (Cold Allodynia)Induced cold allodyniaImproved behavioral test outcomes frontiersin.org
Malondialdehyde (MDA)IncreasedSignificantly reduced by ~56% frontiersin.org
Glutathione (GSH)DepletedRestored content frontiersin.org
Superoxide Dismutase (SOD)Decreased activityRestored activity frontiersin.org
Nerve Growth Factor (NGF)Increased concentrationDecreased concentration frontiersin.org
Research in Parkinson's Disease Models and Anti-Tau Effects

The neuroprotective properties of carvedilol are also being explored for Parkinson's Disease (PD), where current treatments primarily offer symptomatic relief without halting disease progression. bue.edu.egnih.gov Research in a rotenone-induced rat model of PD has shown that carvedilol may have significant therapeutic potential. bue.edu.egresearchgate.net

In this in vivo study, carvedilol (at doses of 5 and 10 mg/kg) was found to prevent rotenone-induced motor deficits, spatial memory dysfunction, and histological damage. bue.edu.egnih.gov It also significantly inhibited the rotenone-induced decrease in the expression of tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis, in the striata of the rats. bue.edu.egnih.gov

The mechanisms underlying these protective effects were linked to a reduction in neuroinflammation, as evidenced by decreased microglial activation and release of glial fibrillary acidic protein (GFAP). bue.edu.egnih.gov Furthermore, carvedilol treatment was associated with a reduction in N-methyl-D-aspartate (NMDA) receptor activation and a decrease in the expression of both alpha-synuclein (B15492655) and phospho-Tau (P-Tau) proteins. bue.edu.egnih.gov

Crucially, the study demonstrated that carvedilol also reduced the hyperphosphorylation of the tau protein. bue.edu.egresearchgate.net This anti-tau effect was achieved by inhibiting Glycogen synthase 3β (GSK-3β) and stimulating Phosphoinositide 3-kinase (PI3K). bue.edu.egresearchgate.net These findings collectively suggest that carvedilol could be a potential candidate for managing PD, addressing multiple facets of the disease's pathology including neuroinflammation and tauopathy. bue.edu.egnih.gov

Research in Cerebral Ischemia and Stroke Models

Carvedilol has demonstrated significant neuroprotective effects in various models of cerebral ischemia and stroke, where oxidative stress, inflammation, and apoptosis are key contributors to neuronal damage. frontiersin.orgnih.gov The compound's antioxidant and anti-inflammatory properties appear central to this protection. frontiersin.orgahajournals.orgahajournals.org

In vitro studies using cultured rat cerebellar neurons showed that carvedilol protected neurons in a dose-dependent manner from glutamate-mediated excitotoxicity and from oxidative challenges. ahajournals.orgahajournals.org At a concentration of 10 μM, carvedilol significantly inhibited lipid peroxidation in neurons exposed to free radical-generating systems. ahajournals.orgahajournals.org

In vivo studies have reinforced these findings. In a gerbil model of global brain ischemia, pre- and post-treatment with carvedilol resulted in a 52% neuroprotection of CA1 hippocampal neurons. ahajournals.org In a rat model of transient focal stroke (middle cerebral artery occlusion), carvedilol treatment reduced infarct volumes by at least 40% and neurologic deficits by an average of 40% compared to controls. nih.gov This protection was not dependent on changes in blood flow or body temperature. nih.gov The mechanism was associated with a reduction in apoptotic cells (TUNEL-positive cells) and a decrease in the expression of the inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the ischemic brain tissue. nih.gov These results suggest carvedilol may reduce the risk and severity of cerebral ischemia and stroke through both its primary antihypertensive action and its direct neuroprotective, antioxidant, and anti-inflammatory effects. nih.govahajournals.org

Other Systemic Effects and Novel Research Areas

Effects on Metabolic Parameters (e.g., Glucose Tolerance, Carbohydrate Metabolism)

Unlike some other beta-blockers that can adversely affect glucose and lipid metabolism, carvedilol has been shown to have neutral or even favorable metabolic effects. researchgate.netnih.govfrontiersin.org This makes it a potentially advantageous choice for patients with co-existing hypertension and metabolic disorders like type 2 diabetes. researchgate.netnih.gov

In a randomized, controlled trial involving patients with non-insulin-dependent diabetes and hypertension, 24 weeks of treatment with carvedilol led to a decrease in fasting plasma glucose and insulin (B600854) levels, whereas the comparator beta-blocker, atenolol, caused an increase. researchgate.netnih.gov Carvedilol treatment also resulted in significant improvements in insulin sensitivity (total glucose disposal), a reduction in plasma glucose and insulin response to an oral glucose tolerance test, and favorable changes in lipid profiles. researchgate.netnih.gov

Table 2: Comparative Metabolic Effects of Carvedilol vs. Atenolol in Hypertensive Patients with Type 2 Diabetes (24-Week Trial)

Metabolic ParameterEffect of CarvedilolEffect of AtenololReference
Fasting Plasma GlucoseDecreasedIncreased nih.gov
Fasting InsulinDecreasedIncreased nih.gov
Insulin Sensitivity (Total Glucose Disposal)Increased- nih.gov
Triglyceride LevelDecreased- nih.gov
High-Density Lipoprotein (HDL) CholesterolIncreased- nih.gov
Lipid PeroxidationDecreased- nih.gov

Antiplatelet Effects

Research has demonstrated that carvedilol possesses significant antiplatelet activity, an effect not shared by all beta-blockers. nih.gov Activated platelets are pivotal in the development of many pathological cardiovascular states, and several studies have documented that beta-blockers can influence their aggregation. nih.govresearchgate.net

In vitro studies on human blood platelets have shown that carvedilol is more potent than propranolol (B1214883) and atenolol in inhibiting platelet aggregation and the formation of thromboxane (B8750289) B2, a substance that promotes aggregation. nih.govresearchgate.net The inhibitory effect of carvedilol on platelet aggregation varied depending on the stimulus used, with the following rank order of potency: PMA > thrombin > A23187 > epinephrine. nih.govnih.gov Notably, aggregation stimulated by ADP was not significantly affected by carvedilol. nih.gov

In platelets stimulated with thrombin, a low concentration of carvedilol (10 micromol/l) reduced thromboxane B2 formation by 64%, whereas propranolol was ineffective at the same concentration. nih.govresearchgate.net The antiplatelet effect of carvedilol is thought to be related to its molecular structure and physicochemical properties, such as its higher lipophilicity, which allows it to penetrate platelet membranes more readily. researchgate.netnih.gov This effect is believed to result from interactions with membrane macromolecules rather than from the blockade of adrenergic receptors. nih.gov

Table 3: Comparative Antiaggregatory Activity of Carvedilol and Propranolol

StimulusMean Inhibitory Concentration (IC50) - Carvedilol (μmol/l)Mean Inhibitory Concentration (IC50) - Propranolol (μmol/l)Reference
PMA1934 nih.govresearchgate.net
Thrombin5577 nih.govresearchgate.net
A231875881 nih.govresearchgate.net
Epinephrine86118 nih.govresearchgate.net

Potential in Cancer Chemotherapy-Induced Cardiotoxicity

The utility of (S)-Carvedilol in mitigating the cardiotoxic effects of certain cancer chemotherapies, particularly anthracyclines like doxorubicin, has been a subject of significant research. Anthracyclines are potent antineoplastic agents, but their use is often limited by a dose-dependent cardiotoxicity that can lead to cardiomyopathy and heart failure. radcliffecardiology.comresearchgate.netecrjournal.com The mechanisms behind this cardiotoxicity are multifactorial, with the formation of free radicals and subsequent oxidative stress being a primary driver. ecrjournal.comjacc.org

(S)-Carvedilol, a third-generation beta-blocker, possesses antioxidant and anti-apoptotic properties that make it a promising agent for cardioprotection in this context. jacc.orgmdpi.com Research suggests that it can counteract the cardiotoxic effects of chemotherapy through several pathways.

Detailed Research Findings:

Preclinical and clinical studies have explored the protective effects of carvedilol. In vitro studies using cardiomyocytes have shown that carvedilol can prevent doxorubicin-induced free radical release and apoptosis (programmed cell death). ecrjournal.comnih.gov Animal models have also demonstrated that carvedilol can prevent the development of cardiomyopathy and free radical release associated with chemotherapeutic agents. jacc.org

Several clinical trials have investigated the prophylactic use of carvedilol in patients undergoing chemotherapy. A systematic review and meta-analysis of randomized controlled trials indicated that while carvedilol did not significantly prevent a decrease in left ventricular ejection fraction (LVEF), it did lower the incidence of clinically overt cardiotoxicity. researchgate.netnih.gov Furthermore, carvedilol use was associated with the prevention of ventricular remodeling, as evidenced by no increase in the left ventricular end-diastolic diameter compared to placebo groups. researchgate.netnih.gov

The CECCY (Carvedilol for Prevention of Chemotherapy-Related Cardiotoxicity) trial, a large, prospective, randomized, double-blind study, found that carvedilol did not significantly impact the early onset of LVEF reduction in patients receiving contemporary doses of anthracyclines. nih.govjacc.org However, the trial did show that carvedilol treatment led to a significant reduction in troponin I levels, a biomarker of cardiac injury, and a lower incidence of diastolic dysfunction. nih.govjacc.org

Another study highlighted that a daily dose of 25 mg of carvedilol may have a protective effect against both systolic and diastolic disorders of the left ventricle induced by anthracyclines. radcliffecardiology.com The OVERCOME trial, which used a combination of carvedilol and enalapril, also showed effectiveness in preventing the decline in LVEF compared to a placebo. ecrjournal.commdpi.com

The antioxidant properties of carvedilol are considered crucial to its cardioprotective effects. jacc.org It has been shown to inhibit lipid peroxidation and mitochondrial dysfunction. mdpi.com The anti-apoptotic effects of carvedilol, including the modulation of Bcl-2 family proteins, may also play a significant role in protecting cardiomyocytes from chemotherapy-induced damage. jacc.orgresearchgate.net

Below is a table summarizing findings from selected studies on the use of carvedilol in preventing chemotherapy-induced cardiotoxicity.

Study/TrialKey Findings
Systematic Review & Meta-Analysis Carvedilol group had a lower incidence of clinically overt cardiotoxicity (Peto OR, 0.42). researchgate.netnih.gov No significant difference in LVEF between carvedilol and placebo groups after chemotherapy (MD, 1.74). researchgate.netnih.gov
CECCY Trial No significant impact on the incidence of early LVEF reduction. nih.govjacc.org Significant reduction in troponin I levels and lower incidence of diastolic dysfunction in the carvedilol group. nih.govjacc.org
OVERCOME Trial Combination of carvedilol and lisinopril (B193118) was effective in preventing LVEF decline compared to placebo. mdpi.com
Clinical Trial (Goldust et al.) A daily dose of 25 mg of carvedilol showed a protective effect against both systolic and diastolic disorders. radcliffecardiology.com
In Vitro Study (Spallarossa et al.) Carvedilol significantly attenuated doxorubicin-induced increases in reactive oxygen species and reduced the number of apoptotic cells. nih.gov

Drug Drug Interactions and Pharmacogenetic Considerations for S Carvedilol

Interactions with CYP Enzyme Inhibitors and Inducers

(S)-Carvedilol is metabolized by several CYP enzymes, with CYP2D6 and CYP2C9 playing prominent roles. alliedacademies.orgtandfonline.com Consequently, drugs that inhibit or induce these enzymes can alter the plasma concentrations of (S)-carvedilol, potentially leading to a need for dose adjustments.

Impact of CYP2D6 Inhibitors

CYP2D6 is a key enzyme in the metabolism of (S)-carvedilol. alliedacademies.orgtandfonline.com Potent inhibitors of CYP2D6, such as certain antidepressants like fluoxetine, paroxetine, and bupropion, can increase the plasma levels of carvedilol (B1668590). rxlist.comnih.govfda.gov This is particularly relevant for the R(+) enantiomer, which is also metabolized by CYP2D6. rxlist.comfda.gov While specific studies on the interaction with (S)-carvedilol are limited, the general effect of CYP2D6 inhibition is an increase in carvedilol concentrations. Individuals who are "poor metabolizers" of CYP2D6, due to their genetic makeup, naturally have higher levels of the R(+) enantiomer, which can lead to an increased risk of side effects like dizziness. rxlist.compharmgkb.org

Table 1: Impact of CYP2D6 Inhibitors on Carvedilol

Interacting Drug (CYP2D6 Inhibitor)Potential Effect on CarvedilolClinical Consideration
FluoxetineIncreased plasma concentrations of carvedilolMonitor for signs of enhanced beta-blockade
ParoxetineIncreased plasma concentrations of carvedilolMonitor for signs of enhanced beta-blockade
BupropionIncreased plasma concentrations of carvedilolMonitor for signs of enhanced beta-blockade
QuinidineExpected to increase blood levels of the R(+) enantiomerMonitor for increased vasodilating effects
PropafenoneExpected to increase blood levels of the R(+) enantiomerMonitor for increased vasodilating effects

Impact of CYP2C9 Inhibitors

CYP2C9 is another important enzyme involved in the metabolism of carvedilol, including the (S)-enantiomer. pharmgkb.orgbiomolther.org Inhibitors of CYP2C9 can therefore lead to increased levels of (S)-carvedilol. For instance, the antifungal medication fluconazole (B54011) is a known CYP2C9 inhibitor that can enhance the beta-blocking activity of carvedilol, potentially causing a further reduction in heart rate or cardiac conduction. rxlist.compharmgkb.org

Impact of Amiodarone (B1667116) on (S)-Carvedilol Metabolism

Amiodarone, an antiarrhythmic drug, and its metabolite desethylamiodarone (B1670286) are inhibitors of CYP2C9 and P-glycoprotein. rxlist.compharmgkb.org Co-administration of amiodarone with carvedilol has been shown to increase the concentration of the S(-)-enantiomer of carvedilol by at least two-fold. rxlist.compharmgkb.org This interaction can enhance the beta-blocking effects, leading to an increased risk of bradycardia or heart block. rxlist.compharmgkb.org Studies have shown that amiodarone significantly inhibits the oxidation of (S)-carvedilol. nih.govnih.gov

P-glycoprotein Mediated Interactions

(S)-Carvedilol is a substrate for P-glycoprotein (P-gp), a transporter protein that pumps drugs out of cells. biomolther.orgtandfonline.com Carvedilol itself is also a potent inhibitor of P-glycoprotein. tandfonline.comnih.gov This dual role can lead to significant drug-drug interactions.

As a P-gp inhibitor, carvedilol can increase the absorption and plasma concentrations of other drugs that are P-gp substrates, such as digoxin (B3395198) and cyclosporine. nih.govtandfonline.com For example, carvedilol has been shown to increase digoxin concentrations by about 15%. rxlist.com This inhibitory effect on P-gp may also have implications for the transport of other co-administered drugs. nih.govingentaconnect.com

Conversely, drugs that inhibit P-gp can increase the bioavailability of carvedilol. biomolther.org The interaction with amiodarone, which inhibits both CYP2C9 and P-gp, highlights the complex interplay between metabolic enzymes and transporters in determining (S)-carvedilol levels. rxlist.compharmgkb.org

Table 2: P-glycoprotein Mediated Interactions with Carvedilol

Interacting DrugMechanism of InteractionClinical Consequence
DigoxinCarvedilol inhibits P-gp, reducing digoxin efflux.Increased digoxin plasma concentrations. rxlist.com
CyclosporineCarvedilol inhibits P-gp, reducing cyclosporine efflux.Increased cyclosporine plasma concentrations. nih.govtandfonline.com
AmiodaroneAmiodarone inhibits P-gp.Increased (S)-carvedilol concentrations. rxlist.compharmgkb.org

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when two drugs have additive or opposing effects on the body.

Additive Effects with Heart Rate and Blood Pressure Lowering Agents

(S)-Carvedilol's primary therapeutic actions are to lower heart rate and blood pressure. wikipedia.org When co-administered with other medications that have similar effects, there is a potential for additive pharmacodynamic interactions, leading to an exaggerated response.

For example, taking (S)-carvedilol with other antihypertensive agents, such as diuretics or calcium channel blockers like verapamil (B1683045) and diltiazem, can result in a greater reduction in blood pressure. drugs.comarpimed.amfda.gov Similarly, combining it with drugs that slow the heart rate, such as digoxin or amiodarone, can increase the risk of bradycardia. rxlist.comwikipedia.org Careful monitoring of heart rate and blood pressure is essential when (S)-carvedilol is used in combination with these agents. arpimed.amfda.govhres.ca

Interactions with Catecholamine-Depleting Drugs

The co-administration of (S)-Carvedilol with drugs that deplete catecholamine stores can lead to significant pharmacodynamic interactions. Catecholamine-depleting agents, such as reserpine (B192253) and monoamine oxidase inhibitors (MAOIs), can potentiate the effects of beta-blockers. arpimed.amhres.ca This potentiation is thought to occur because beta-blockers competitively antagonize catecholamines at adrenergic neurons. drugs.com

Patients taking both (S)-Carvedilol and a catecholamine-depleting drug should be monitored closely for signs of hypotension and/or severe bradycardia. arpimed.amfda.govdrugs.com The combination may lead to an excessive reduction in sympathetic activity, increasing the risk of these adverse effects. drugs.com For instance, case reports have described bradycardia developing in elderly patients shortly after initiating the MAOI phenelzine (B1198762) while on beta-blocker therapy. drugs.com

Table 1: Interactions of (S)-Carvedilol with Catecholamine-Depleting Drugs

Interacting Drug ClassExample DrugsPotential Clinical OutcomeMonitoring Recommendation
Catecholamine-Depleting AgentsReserpine, Monoamine Oxidase Inhibitors (MAOIs)Hypotension, Severe BradycardiaClose observation for signs of low blood pressure and slow heart rate. arpimed.amfda.govdrugs.com

Pharmacogenomic Influences on (S)-Carvedilol Response

The field of pharmacogenomics studies how genetic variations can influence an individual's response to drugs. For (S)-Carvedilol, polymorphisms in the genes encoding metabolic enzymes can significantly alter its pharmacokinetics and, consequently, its clinical effects.

CYP2D6 Polymorphism and Clinical Outcomes

The primary enzyme responsible for the metabolism of both (R)- and (S)-Carvedilol is Cytochrome P450 2D6 (CYP2D6). ebmconsult.com The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants that can lead to different metabolic capacities. koreamed.org Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, such as poor, intermediate, normal, and ultrarapid metabolizers. nih.gov

Genetic variations in CYP2D6 are known to influence the pharmacokinetics of carvedilol. nih.gov Individuals who are CYP2D6 poor metabolizers (PMs), meaning they have two non-functional copies of the CYP2D6 gene, exhibit significantly higher plasma concentrations of the R(+) enantiomer (2- to 3-fold higher) and a more modest increase in the S(-) enantiomer (approximately 20% to 25%) compared to normal metabolizers. nih.govpharmgkb.org This is because the S(-) enantiomer is metabolized to a lesser extent by CYP2D6 than the R(+) enantiomer. nih.govpharmgkb.org

A retrospective analysis of clinical trials indicated that CYP2D6 poor metabolizers had a higher incidence of dizziness during the dose titration phase, which is presumed to be a result of the vasodilating effects from the higher concentrations of the R(+) enantiomer. nih.govfda.govdrugs.com

However, the clinical significance of these pharmacokinetic variations on therapeutic outcomes is still a subject of debate. Several studies have found no significant association between CYP2D6 genotype and clinical endpoints such as heart rate, blood pressure, or the incidence of adverse drug reactions. tandfonline.comresearchgate.netnih.gov For example, a study in German subjects found no effect of the CYP2D6 genotype on these parameters. tandfonline.com Similarly, research in Israeli and Korean populations did not find a conclusive link between CYP2D6 genotype and carvedilol dose requirements or adverse events. tandfonline.comnih.gov

The Dutch Pharmacogenetics Working Group (DPWG) has concluded that no action is required based on CYP2D6 genotype when prescribing carvedilol, as the observed differences in plasma concentrations have not been shown to result in different efficacy or side effect profiles. pharmgkb.org

Table 2: Influence of CYP2D6 Polymorphism on (S)-Carvedilol

CYP2D6 PhenotypeEffect on (S)-Carvedilol Plasma ConcentrationReported Clinical ObservationDosing Recommendation
Poor Metabolizer (PM)~20-25% increase in S(-)-enantiomer levels. nih.govpharmgkb.orgHigher rate of dizziness during up-titration in some studies. nih.govfda.govdrugs.com Other studies show no significant effect on heart rate, blood pressure, or overall adverse effects. tandfonline.comresearchgate.netnih.govNo specific dose adjustment recommended based on genotype alone. pharmgkb.org
Intermediate Metabolizer (IM)Lower clearance and higher exposure compared to extensive metabolizers. nih.govStudies have not consistently shown clinically significant differences in outcomes compared to normal metabolizers. researchgate.netnih.govNo specific dose adjustment recommended based on genotype alone. pharmgkb.org
Normal Metabolizer (NM)Reference group for comparison.Standard clinical response expected.Standard dosing guidelines apply.

Advanced Research Methodologies for S Carvedilol Enantiomers

Analytical Techniques for Enantiomeric Separation and Quantification

The separation and quantification of (S)-Carvedilol from its (R)-enantiomer are critical for pharmacokinetic and metabolic studies. Various chromatographic and electrophoretic techniques have been developed to achieve this, often relying on the principles of chiral recognition.

Direct separation of carvedilol (B1668590) enantiomers can be effectively achieved using High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP). oup.com These columns are designed with a chiral selector immobilized on the stationary phase, which interacts differently with each enantiomer, leading to different retention times and, thus, separation.

A common approach involves the use of polysaccharide-based CSPs. For instance, a Phenomenex Lux-cellulose–4 column has been successfully used to resolve the enantiomers of carvedilol. scirp.orgpsu.eduresearchgate.net In one validated method, a mobile phase consisting of isopropanol (B130326) and n-heptane (60:40 v/v) at a flow rate of 1.0 ml/min with UV detection at 254 nm achieved effective separation. scirp.orgresearchgate.net Another study utilized a Chiralcel OD-R column with a mobile phase of acetonitrile, isopropanol, and diethylamine (B46881) (95/5/0.1 v/v/v). rjptonline.org

System suitability parameters are crucial for validating these methods. For the Phenomenex Lux-cellulose–4 column method, the retention times for (R)- and (S)-carvedilol were approximately 7.4 and 9.4 minutes, respectively. psu.edu The resolution factor between the enantiomers was found to be 1.91, indicating good separation. scirp.orgpsu.edu

Table 1: HPLC Conditions for Chiral Separation of Carvedilol

ParameterMethod 1Method 2
Chiral Stationary Phase Phenomenex Lux-cellulose–4 (5 µm)Chiralcel OD-R
Mobile Phase Isopropanol:n-Heptane (60:40 v/v)Acetonitrile:Isopropanol:Diethylamine (95:5:0.1 v/v/v)
Flow Rate 1.0 ml/min1.0 ml/min
Detection UV at 254 nmNot specified
Column Temperature 40°CRoom temperature
Data sourced from multiple studies. scirp.orgresearchgate.netrjptonline.org

Indirect methods for enantiomeric separation involve the derivatization of the enantiomers with a chiral agent to form diastereomers. psu.edu These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column. oup.com

A notable chiral derivatizing reagent used for carvedilol is (-)-menthyl chloroformate (MCF). oup.comoup.com The reaction of carvedilol enantiomers with MCF produces diastereomeric derivatives that can be resolved chromatographically. oup.com Another reagent, 2,3,4,6-tetra-O-acetyl-beta-glucopyranosyl isothiocyanate (GITC), has also been employed for this purpose. nih.gov

One study detailed a method where carvedilol enantiomers were derivatized with MCF and then separated on a C18 column using a mobile phase of methanol (B129727) and acetate (B1210297) buffer (pH 4.0; 0.1 M) in a 70:30 (v/v) ratio. oup.com This approach, combined with a pre-extraction step using stir bar sorptive extraction (SBSE), achieved low limits of detection for (S)- and (R)-carvedilol, at 8 and 11 µg L−1, respectively. oup.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of carvedilol enantiomers, particularly in biological matrices like human plasma. nih.govoup.com This technique can be used with both direct chiral separation and indirect derivatization methods. scirp.orgresearchgate.net

In one application, a Chirobiotic T® (Teicoplanin) column was used for the direct separation of carvedilol enantiomers, followed by detection using an LC-MS/MS system. researchgate.net The protonated ions [M+H]+ were monitored at a transition of 407 > 100 for the carvedilol enantiomers. researchgate.net This method achieved a quantification limit of 0.2 ng/ml for both enantiomers in plasma. researchgate.net

Another LC-MS/MS method involved chiral derivatization with GITC. nih.gov After derivatization, the diastereomers were analyzed by HPLC-MS/MS with a TurboIonspray interface. nih.gov This method was validated over a concentration range of 0.2-200 ng/mL in human plasma and proved to be more sensitive and less time-consuming than a comparable LC-fluorescence method. nih.gov

Capillary electrophoresis (CE) is another powerful technique for the chiral separation of carvedilol enantiomers. nih.govbrieflands.com CE methods often utilize chiral selectors, such as cyclodextrins (CDs), which are added to the background electrolyte (BGE). nih.govbrieflands.comresearchgate.net The enantiomers form transient diastereomeric complexes with the CD, leading to different electrophoretic mobilities and subsequent separation. researchgate.net

Several types of CDs have been investigated for carvedilol separation, including β-CD, hydroxypropyl-β-CD (HP-β-CD), and randomly methylated-β-CD (RAMEB). nih.govbrieflands.com An efficient separation was achieved using a simple 25 mM phosphate (B84403) buffer at pH 2.5 with 10 mM β-CD as the chiral selector. nih.govbrieflands.com Under these conditions, with an applied voltage of +20 kV and a temperature of 15°C, baseline separation of the two enantiomers was accomplished. nih.govresearchgate.net The migration order was determined to be R(+)-carvedilol followed by S(-)-carvedilol. brieflands.com

Table 2: Optimized Capillary Electrophoresis Conditions for Carvedilol Enantioseparation

ParameterOptimal Condition
Background Electrolyte (BGE) 25 mM Phosphoric Acid
Chiral Selector 10 mM β-Cyclodextrin (β-CD)
BGE pH 2.5
Applied Voltage +20 kV
Temperature 15 °C
Detection UV at 242 nm
Data sourced from Hancu, G., et al. nih.govbrieflands.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In Vitro Experimental Models

In vitro models are indispensable for investigating the stereoselective metabolism of carvedilol. These systems allow for the study of metabolic pathways and the identification of specific enzymes responsible for the biotransformation of each enantiomer in a controlled environment.

Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They are a standard in vitro tool for studying the phase I metabolism of drugs. pharmgkb.orgnih.gov

Studies using HLMs have shown that the metabolism of carvedilol is enantioselective, with the S(-)-enantiomer being metabolized faster than the R(+)-enantiomer. nih.gov The primary metabolic pathways include the production of 4'- and 5'-hydroxyphenyl (4OHC and 5OHC), 8-hydroxycarbazolyl (8OHC), and O-desmethyl (ODMC) derivatives. nih.gov

To identify the specific CYP isoforms involved, experiments are conducted with recombinant human CYP proteins expressed in systems like human lymphoblastoid cells. nih.gov These studies have revealed that the metabolism of (S)-Carvedilol is primarily mediated by CYP1A2 (contributing to approximately 60% of its metabolism), with smaller contributions from CYP2D6 (20%) and CYP3A4 (15%). pharmgkb.org In contrast, R-carvedilol is mainly metabolized by CYP2D6 (40%), with contributions from CYP3A4 (30%), CYP1A2 (20%), and CYP2C9. pharmgkb.orgnih.gov

The absence of specific CYP enzymes in experiments further clarifies their roles. For example, the absence of CYP1A2 in a mixture of recombinant CYP isoforms led to a 39% decrease in the metabolic activity for S-carvedilol, confirming its major role. nih.gov Conversely, the absence of CYP2D6 resulted in a more significant decrease (42%) in the metabolism of R-carvedilol. nih.gov

Table 3: Contribution of CYP Isoforms to Carvedilol Enantiomer Metabolism

CYP IsoformContribution to (S)-Carvedilol MetabolismContribution to (R)-Carvedilol Metabolism
CYP1A2 ~60%~20%
CYP2D6 ~20%~40%
CYP3A4 ~15%~30%
CYP2C9 MinorContribution noted
Data sourced from PharmGKB and Iwaki, M. pharmgkb.orgnih.gov

Cultured Neuronal Models

Cultured neuronal models are instrumental in elucidating the direct neuroprotective mechanisms of (S)-Carvedilol, independent of its systemic cardiovascular effects. These in vitro systems allow for the controlled investigation of cellular and molecular pathways involved in neuronal injury and protection.

Studies have utilized primary cultures of rat cerebellar granule neurons to investigate the neuroprotective properties of carvedilol. In these models, carvedilol demonstrated a dose-dependent protection against glutamate-induced excitotoxicity, a key process in ischemic neuronal damage. ahajournals.org The compound also protected neurons from oxidative stress challenges. ahajournals.org Further research has employed cultured dorsal root ganglia (DRG) from adult mice to create an in vitro model of diabetic neuropathy. nih.govresearchgate.net In this model, high glucose media is used to simulate the hyperglycemic conditions of diabetes, leading to decreased neuronal viability and morphological changes such as reduced neurite length and soma area. nih.govresearchgate.net

Pretreatment with carvedilol in these high-glucose-exposed DRG cultures has been shown to significantly increase neuronal viability and protect against these morphological alterations. nih.govresearchgate.net The neuroprotective effects are thought to be mediated, at least in part, by the antioxidant properties of carvedilol. nih.gov For instance, carvedilol has been shown to inhibit lipid peroxidation in neuronal cells exposed to free radical-generating systems. ahajournals.org Another study highlighted that carvedilol could counteract oxaliplatin-induced oxidative stress in neuronal cells. nih.gov

Table 1: Effects of Carvedilol in Cultured Neuronal Models

Model SystemInsultKey Findings with Carvedilol Treatment
Cultured Rat Cerebellar Granule NeuronsGlutamate-induced excitotoxicityDose-dependent neuroprotection ahajournals.org
Cultured Rat Cerebellar Granule NeuronsOxidative stressDose-dependent neuroprotection, lowered IC50 after 24-hour pre-incubation ahajournals.org
Cultured Mouse Dorsal Root Ganglia (DRG)High glucose (45 mM)Increased neuronal viability, prevented reduction in neurite length and soma area nih.govresearchgate.net
Neuronal CellsOxaliplatin-induced oxidative stressCounteracted oxidative stress nih.gov

Smooth Muscle Cell Assays

The effects of (S)-Carvedilol on vascular smooth muscle cells (SMCs) are critical to understanding its role in vascular remodeling and diseases like atherosclerosis. In vitro assays using cultured SMCs have provided significant insights into these processes.

Research has demonstrated that carvedilol inhibits the proliferation of vascular smooth muscle cells. nih.govoup.com This antiproliferative effect has been observed in both rat and human vascular smooth muscle cells stimulated with various mitogens, including platelet-derived growth factor (PDGF), epidermal growth factor, and thrombin. pnas.orgpnas.org The inhibition is concentration-dependent, with IC50 values in the low micromolar range. pnas.org This suggests that carvedilol acts on a common pathway in the cell cycle, beyond specific mitogen receptors. oup.com

In addition to inhibiting proliferation, carvedilol has been shown to impede the migration of vascular smooth muscle cells. nih.govoup.com Using chemoattractants like PDGF, studies have shown a concentration-dependent inhibition of SMC migration by carvedilol. pnas.orgselleckchem.com These findings from in vitro assays are significant as SMC migration and proliferation are key events in the formation of neointima, which leads to vascular stenosis following injuries like balloon angioplasty. nih.govoup.com

Table 2: Effects of Carvedilol in Smooth Muscle Cell Assays

Cell TypeStimulantAssayKey Findings with Carvedilol Treatment
Human Pulmonary Artery SMCsPDGF, EGF, Thrombin, SerumMitogenesis AssayConcentration-dependent inhibition of proliferation (IC50: 0.3-2.0 µM) pnas.orgpnas.org
Rat Vascular SMCsPDGFMigration AssayConcentration-dependent inhibition of migration (IC50: 3 µM) pnas.org

In Vivo Animal Models

In vivo animal models are essential for evaluating the integrated physiological and pathological effects of (S)-Carvedilol in a whole-organism context. These models allow for the investigation of its therapeutic potential in complex diseases affecting the cardiovascular and renal systems, as well as in neurological conditions.

Models of Myocardial Infarction and Cardiac Remodeling

Animal models of myocardial infarction (MI), typically induced by ligating a coronary artery, are crucial for studying the cardioprotective effects of carvedilol. plos.orgekb.eg In a rat model of acute myocardial infarction, carvedilol treatment has been shown to protect against myocardial fibrosis and reduce collagen in the non-infarcted area of the myocardium. plos.org It has also been observed to delay apoptosis induced by oxidative stress by improving calcium handling and increasing the expression of anti-apoptotic proteins. plos.org

Furthermore, in a rabbit model of ischemia/reperfusion injury, carvedilol was found to inhibit the apoptosis of cardiomyocytes. ahajournals.org This effect was associated with a reduction in the upregulation of the Fas protein, a key mediator of apoptosis. ahajournals.org Studies have also demonstrated that carvedilol can reduce infarct size in various animal models of acute MI. ahajournals.org The cardioprotective effects of carvedilol in these models appear to be greater than those of other β-blockers, even when hemodynamic effects are matched. ahajournals.org

Table 3: Effects of Carvedilol in Myocardial Infarction and Cardiac Remodeling Models

Animal ModelInterventionKey Findings with Carvedilol Treatment
RatAcute Myocardial Infarction (LAD ligation)Reduced myocardial fibrosis, decreased collagen in non-infarcted myocardium, rescued decreased ejection fraction and fractional shortening plos.org
RabbitIschemia/ReperfusionInhibited cardiomyocyte apoptosis, reduced upregulation of Fas protein ahajournals.org
RatIsoprenaline-induced cardiotoxicityImproved ECG abnormalities (tachycardia, ST-segment elevation, QTc prolongation) ekb.eg

Renal Disease Models (e.g., Partial Nephrectomy, Ischemia-Reperfusion, Drug-induced)

Various animal models are employed to investigate the renoprotective effects of carvedilol. The 5/6 partial nephrectomy model in rats is a common method to induce progressive renal disease. nih.gov In this model, carvedilol has been shown to provide significant renal protection, sometimes with efficacy comparable to ACE inhibitors. nih.gov

Renal ischemia-reperfusion injury (IRI) models, where blood flow to the kidney is temporarily stopped and then restored, are used to study acute kidney injury. nih.govturkjnephrol.orgnih.govoamjms.eu In rat models of IRI, carvedilol treatment has been found to significantly decrease plasma creatinine (B1669602) levels, indicating improved renal function. nih.gov Histopathological analysis revealed reduced IRI-induced kidney damage in carvedilol-treated rats. nih.gov These protective effects are linked to the inhibition of oxidative stress, as evidenced by increased expression of antioxidant enzymes like superoxide (B77818) dismutase and reduced levels of oxidative damage markers. nih.gov

Drug-induced nephropathy models, such as those using cyclosporine, are also utilized. vfu.cz In a rat model of cyclosporine-induced nephropathy, carvedilol demonstrated a protective effect on renal tissue, supported by both biochemical and histological findings. vfu.cz

Table 5: Effects of Carvedilol in Renal Disease Models

Animal ModelType of InjuryKey Findings with Carvedilol Treatment
Rat5/6 Partial NephrectomyProvided significant renal protection, sometimes comparable to captopril (B1668294) nih.govresearchgate.net
RatIschemia-ReperfusionDecreased plasma creatinine, reduced histopathological damage, increased antioxidant enzyme expression nih.govnih.govoamjms.eu
RatCyclosporine-induced NephropathyProtected renal tissue from toxic effects vfu.cz
RatSepsis-induced (CLP model)Improved renal perfusion pressure and renal dysfunction, reduced inflammatory markers cdnsciencepub.com

Diabetic Neuropathy Models

The most common animal model for studying diabetic neuropathy involves inducing diabetes in rodents, typically with streptozotocin (B1681764) (STZ). nih.govfrontiersin.orgresearchgate.netnih.gov This model mimics many features of human diabetic neuropathy, including oxidative stress and nerve damage.

In STZ-induced diabetic rats, carvedilol has demonstrated neuroprotective effects. nih.govfrontiersin.orgresearchgate.netnih.gov Treatment with carvedilol has been shown to improve behavioral tests related to pain perception, such as cold allodynia. frontiersin.org It also ameliorates the oxidative imbalance by reducing markers of lipid peroxidation (malondialdehyde) and restoring levels of endogenous antioxidants like glutathione (B108866) and superoxide dismutase. frontiersin.orgresearchgate.net Furthermore, carvedilol has been found to decrease the concentration of nerve growth factor (NGF) in dorsal root ganglion homogenates, which may contribute to its neuroprotective action. frontiersin.orgresearchgate.net Histopathological examination of the dorsal root ganglia and sciatic nerves of carvedilol-treated diabetic rats shows a reduction in pathological changes compared to untreated diabetic animals. researchgate.net

Table 6: Effects of Carvedilol in Diabetic Neuropathy Models

Animal ModelMethod of InductionKey Findings with Carvedilol Treatment
RatStreptozotocin (STZ)Improved behavioral tests (cold allodynia), reduced oxidative stress, decreased nerve growth factor (NGF) concentration, ameliorated histopathological changes in DRG and sciatic nerve nih.govfrontiersin.orgresearchgate.netnih.gov

Alzheimer's Disease and Neurotoxicity Models

Research into the therapeutic potential of carvedilol for neurodegenerative conditions, particularly Alzheimer's disease (AD), has utilized a variety of advanced preclinical models. These studies have explored the effects of both racemic carvedilol and its individual enantiomers, (S)-Carvedilol and (R)-Carvedilol, revealing complex and sometimes contrasting activities. Carvedilol's ability to cross the blood-brain barrier allows for direct interaction with brain tissues, making it a candidate for central nervous system disorders. alzdiscovery.org

In animal models of AD, chronic oral administration of racemic carvedilol has been shown to significantly reduce the levels of soluble oligomeric β-amyloid (Aβ) and mitigate cognitive decline. alzdiscovery.orgnih.govnih.gov Studies using transgenic mouse models, such as the TgCRND8 and Tg2576 lines which express human amyloid precursor protein mutations, demonstrated that carvedilol treatment improved neuronal transmission and helped maintain the structure of dendritic spines, which are crucial for learning and memory. nih.govnih.gov The neuroprotective effects are often attributed to carvedilol's potent antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govresearchgate.net

However, research focusing on the individual enantiomers has uncovered distinct roles. The (S)-enantiomer is primarily responsible for the potent β-adrenoceptor blockade, whereas both enantiomers exhibit α1-adrenoceptor blocking activity. scirp.org Interestingly, several studies suggest that the neuroprotective benefits in AD models may be more strongly associated with the (R)-enantiomer. alzdiscovery.orgfrontiersin.org Research has shown that (R)-carvedilol can prevent and even reverse neuronal hyperactivity, memory deficits, and neuron loss in AD mouse models without affecting Aβ accumulation. frontiersin.org It is hypothesized that the potent β-blocking effect of (S)-Carvedilol might counteract some of the neuroprotective benefits observed with the (R)-enantiomer, which could explain the mixed results of a clinical trial using the racemic mixture. frontiersin.orgclinicaltrials.gov

Beyond AD-specific models, carvedilol has been assessed in various neurotoxicity models. It has demonstrated protective effects against neurotoxicity induced by chemicals like acrylamide, where it was found to reduce oxidative stress, inflammation, and apoptosis in the central nervous system. nih.gov In models of cerebral ischemia, carvedilol provided neuroprotection in both in vitro and in vivo settings, protecting cultured neurons from glutamate-induced excitotoxicity and reducing neuronal damage in gerbils after global brain ischemia. ahajournals.orgahajournals.orgnih.gov These findings underscore carvedilol's broad neuroprotective potential, stemming from its ability to scavenge free radicals and inhibit lipid peroxidation. ahajournals.orgahajournals.orgnih.gov

Table 1: Summary of (S)-Carvedilol and Racemate Research in Neurotoxicity and AD Models

Model Type Compound Studied Key Findings Reference(s)
Alzheimer's Disease (AD) Mouse Models (TgCRND8, 5xFAD) Racemic Carvedilol Reduced oligomeric Aβ, attenuated cognitive decline, improved synaptic transmission. alzdiscovery.orgnih.govnih.gov
Alzheimer's Disease (AD) Mouse Models (5xFAD) (R)-Carvedilol Rescued cognitive decline, neuronal hyperactivity, and neuron loss without affecting Aβ levels. frontiersin.org
Human Neurons with PSEN1 variants Racemic Carvedilol Suppressed abnormal Ryanodine (B192298) Receptor 2 (RyR2)-dependent Ca2+ bursts. plos.org
Acrylamide-Induced Neurotoxicity (Mouse Model) Racemic Carvedilol Attenuated brain damage by inhibiting oxidative stress, inflammation, and apoptosis. nih.gov
Cerebral Ischemia (Gerbil Model) Racemic Carvedilol Provided significant neuroprotection of hippocampal neurons. ahajournals.orgahajournals.orgnih.gov
Glutamate-Induced Excitotoxicity (in vitro) Racemic Carvedilol Protected cultured cerebellar neurons in a dose-dependent manner. ahajournals.orgahajournals.orgnih.gov
Aβ-Induced Neurotoxicity (in vitro) Racemic Carvedilol Protected Neuro2a cells through antioxidant, mitochondrial-protective, and anti-apoptotic mechanisms. researchgate.net

Computational and In Silico Studies

Computational and in silico methodologies have become indispensable tools for investigating the therapeutic potential of (S)-Carvedilol and its related compounds at a molecular level. These approaches provide critical insights into drug-target interactions, guide the development of new drug candidates, and help elucidate the mechanisms underlying observed biological effects.

Molecular docking studies have been instrumental in predicting and analyzing the interaction between carvedilol and key pathological proteins in Alzheimer's disease, particularly the amyloid-beta (Aβ) peptide. The aggregation of Aβ into oligomers and fibrils is a central event in AD pathology. mdpi.com Computational simulations have explored how carvedilol might interfere with this process.

Biophysical and computational investigations have shown that carvedilol can inhibit the fibrillation of the Aβ₂₅₋₃₅ peptide fragment. nih.gov Molecular docking simulations suggest that carvedilol interacts with the C-terminal residues of the Aβ peptide. researchgate.netnih.gov This interaction is believed to obstruct the formation of an early-stage helical intermediate, a critical step in the aggregation pathway, thereby preventing the peptide from forming ordered β-sheets and subsequent amyloid fibrils. nih.gov Instead, in the presence of carvedilol, the peptide tends to form non-amyloidal, disordered aggregates. nih.gov

Furthermore, in silico approaches are being used for drug prediction and the rational design of new therapeutic agents based on the carvedilol scaffold. Structure-activity relationship (SAR) studies aim to identify novel carvedilol analogs that retain or enhance the desired anti-Aβ oligomerization activity while minimizing the cardiovascular effects associated with the parent compound, such as its α1/β2 adrenergic receptor activity. neurology.orgresearchgate.net These studies have led to the identification of several analogs with improved anti-oligomerization properties and reduced receptor binding affinity. neurology.org Molecular modeling suggests that carvedilol and other effective inhibitors of Aβ fibril formation may share a common three-dimensional pharmacophore that is essential for binding to the Aβ peptide. researchgate.net

Table 2: Summary of Computational and In Silico Studies on Carvedilol

Methodology Target Key Findings Reference(s)
Molecular Docking Amyloid-beta (Aβ₂₅₋₃₅) Peptide Carvedilol interacts with C-terminal residues, obstructing helical intermediate formation and inhibiting fibrillation. researchgate.netnih.gov
Structure-Activity Relationship (SAR) & Drug Design Aβ Oligomerization & Adrenergic Receptors Identified carvedilol analogs with improved anti-oligomerization activity and reduced cardiovascular receptor binding. neurology.orgresearchgate.net
Molecular Modeling Amyloid-beta (Aβ) Peptide Proposed a common 3D pharmacophore for effective Aβ fibril inhibitors, including carvedilol. researchgate.net
PASS Prediction Anti-Parkinsonian & Anti-Tau Targets In silico prediction suggested potential for carvedilol in managing Parkinson's disease and tauopathies. bue.edu.eg

Q & A

Q. What are the key physicochemical properties of (S)-Carvedilol that influence its formulation design?

(S)-Carvedilol exhibits a melting point of 113.2 ± 3.1°C and pH-dependent solubility: high in chloroform and methanol, moderate in PBS (pH 7.4), and poor in distilled water or 0.1N HCl . These properties necessitate solvent selection (e.g., methanol for stock solutions) and formulation strategies like solid dispersions or nano-carriers to enhance dissolution. Preformulation studies should include FTIR to confirm structural integrity when combined with excipients .

Q. How do enantiomeric differences between (S)-Carvedilol and (R)-Carvedilol impact pharmacokinetic studies?

(S)-Carvedilol is metabolized faster by CYP450 enzymes than (R)-Carvedilol, leading to lower AUC and Cmax values. For example, in healthy subjects, the R-enantiomer’s AUC is 2–3× higher . Methodologically, enantiomer-specific quantification via HPLC or chiral chromatography is critical. Studies must account for dose proportionality; e.g., (S)-Carvedilol at 8 mg showed inconsistent PK data, requiring exclusion from analysis .

Q. What validated analytical methods are recommended for quantifying (S)-Carvedilol in dissolution studies?

Spectrophotometry at 243 nm is standard for dissolution testing (USP rotating paddle method, 50 rpm, pH 7.4 PBS). Calibration curves must be validated for linearity (R² ≥ 0.99) and accuracy (recovery 95–105%). For enantiomer-specific analysis, HPLC with chiral columns or LC-MS/MS is preferred .

Advanced Research Questions

Q. How can experimental design address low bioavailability of (S)-Carvedilol in solid dosage forms?

Use Box-Behnken designs to optimize polymer ratios in press-coated tablets. For example, hydroxypropyl methylcellulose K4M and ethyl cellulose delay release, while K-carrageenan modulates lag time. Evaluate parameters like lag time (e.g., 2–4 hrs) and dissolution profiles (e.g., ≥80% release at 12 hrs) . Nano-carriers (e.g., SMEDDS) improve solubility by 3–5× via oily phases (Labrafil/Cremophor EL) .

Q. What statistical approaches resolve contradictions in population pharmacokinetic (PK) data for (S)-Carvedilol?

Apply Bayesian hierarchical models to account for inter-individual variability (e.g., CYP2D6 polymorphisms). Validate methods using sensitivity analysis (e.g., Monte Carlo simulations) and ensure assay validation (precision ≤15% CV). For example, Moyer’s meta-analysis revealed population-specific biases in PK predictions, requiring adjusted covariates (e.g., renal/hepatic function) .

Q. How do α/β-adrenoreceptor blocking ratios of (S)-Carvedilol influence clinical trial endpoints for heart failure?

(S)-Carvedilol’s β-blockade (primary) and α1-blockade (secondary) reduce cardiac workload and vasodilation. In RCTs, use composite endpoints: mortality (35% risk reduction vs. placebo), hospitalization (27% reduction), and NYHA class improvement. Stratify by baseline LVEF (<25% vs. 25–35%) and adjust for α-blockade-induced hypotension risks .

Q. What methodologies ensure blinding and randomization integrity in trials assessing (S)-Carvedilol for cirrhosis?

Use centralized, password-protected randomization systems with matched placebo (identical appearance/physical properties). Assign independent pharmacists for compounding, and employ third-party adjudication for endpoints like hepatic decompensation (e.g., variceal bleeding, ascites). Maintain allocation concealment until database lock .

Q. How do antioxidant properties of (S)-Carvedilol influence its cardioprotective mechanisms in preclinical models?

(S)-Carvedilol’s carbazol moiety scavenges ROS (IC50: 10–20 µM) and inhibits LDL oxidation (40–60% reduction in foam cell formation). In ischemia-reperfusion models, measure biomarkers (e.g., malondialdehyde, glutathione) and use echocardiography to assess LV remodeling (e.g., 30% reduction in infarct size) .

Methodological Guidance for Data Interpretation

Q. How to validate dissolution data when (S)-Carvedilol exhibits non-sink conditions?

Maintain sink conditions by replenishing media with fresh buffer post-sampling. Use surfactants (e.g., 0.5% SDS) if solubility <3× dose/volume. Validate with f2 similarity factor (50–100) for profile comparisons .

Q. What criteria determine exclusion of outliers in PK studies?

Apply Tukey’s fence (1.5× IQR) for AUC/Cmax outliers. Justify exclusions based on pre-specified protocols (e.g., vomiting within 2 hrs post-dose). Report per-protocol and intention-to-treat analyses to address bias .

Q. How to design crossover studies for (S)-Carvedilol bioequivalence without washout bias?

Use single-dose, two-period crossover designs with ≥14-day washout (5× half-life). Stratify by genotype (CYP2D6 metabolizers) and apply ANOVA for geometric mean ratios (90% CI: 80–125%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.